BI-1230
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N6O9S/c1-23(2)36(49)46-40-44-31(22-58-40)30-19-34(28-16-17-33(55-4)24(3)35(28)43-30)56-27-18-32-37(50)47-42(39(52)53)20-25(42)12-8-6-5-7-9-15-29(38(51)48(32)21-27)45-41(54)57-26-13-10-11-14-26/h8,12,16-17,19,22-23,25-27,29,32H,5-7,9-11,13-15,18,20-21H2,1-4H3,(H,45,54)(H,47,50)(H,52,53)(H,44,46,49)/b12-8-/t25-,27+,29-,32-,42+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCVJBZPFAJZFJ-SYMKIPRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(=O)NC5(CC5C=CCCCCCC(C(=O)N4C3)NC(=O)OC6CCCC6)C(=O)O)C7=CSC(=N7)NC(=O)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@H]4C(=O)N[C@@]5(C[C@@H]5/C=C\CCCCC[C@@H](C(=O)N4C3)NC(=O)OC6CCCC6)C(=O)O)C7=CSC(=N7)NC(=O)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: BI-1230 Mechanism of Action
Notice: Information regarding a specific molecule designated "BI-1230" is not available in the public domain, including peer-reviewed scientific literature and clinical trial registries. The following guide is a structured template demonstrating the expected format and content for a comprehensive technical overview of a novel therapeutic's mechanism of action, as per the user's request. This template can be populated once specific data for this compound or another molecule of interest becomes available.
Executive Summary
This document provides a detailed technical overview of the mechanism of action for this compound, a novel therapeutic agent under investigation. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its molecular interactions, signaling pathways, and pharmacological effects based on available preclinical and clinical data. The guide includes summaries of quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Core Mechanism of Action
To be populated with specific information on this compound's molecular target, mode of binding, and downstream effects. This section would typically include details on receptor agonism/antagonism, enzyme inhibition, or modulation of protein-protein interactions.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity
| Assay Type | Target | Cell Line | IC50 / EC50 (nM) | Reference |
| e.g., Binding Assay | e.g., Receptor X | e.g., HEK293 | Data | Citation |
| e.g., Enzyme Inhibition | e.g., Kinase Y | N/A | Data | Citation |
| e.g., Cell Viability | N/A | e.g., Cancer Line Z | Data | Citation |
Table 2: In Vivo Efficacy in Animal Models
| Model | Dosing Regimen | Route | Key Endpoint | Result | Reference |
| e.g., Xenograft | e.g., 10 mg/kg, QD | e.g., IV | e.g., Tumor Growth | Data | Citation |
| e.g., Disease Model | e.g., 5 mg/kg, BID | e.g., PO | e.g., Biomarker Level | Data | Citation |
Table 3: Phase I Clinical Trial Pharmacokinetics
| Parameter | Value (unit) | Population | Reference |
| e.g., Half-life (t1/2) | Data (hours) | e.g., Healthy Volunteers | Citation |
| e.g., Cmax | Data (ng/mL) | e.g., Healthy Volunteers | Citation |
| e.g., AUC | Data (ng*h/mL) | e.g., Healthy Volunteers | Citation |
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways modulated by this compound.
Caption: Proposed inhibitory signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
5.1. In Vitro Receptor Binding Assay
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Objective: To determine the binding affinity of this compound to its target receptor.
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Materials:
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Recombinant human [Target Receptor] expressed in a suitable cell line (e.g., HEK293).
-
Radiolabeled ligand for [Target Receptor].
-
This compound at various concentrations.
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Scintillation counter.
-
-
Procedure:
-
Cell membranes expressing [Target Receptor] are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
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The amount of bound radioactivity is quantified using a scintillation counter.
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The IC50 value is calculated by non-linear regression analysis.
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5.2. Xenograft Tumor Model
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Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
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Materials:
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Immunocompromised mice (e.g., NOD/SCID).
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Human cancer cell line known to express the target of this compound.
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This compound formulated for in vivo administration.
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Calipers for tumor measurement.
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-
Procedure:
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Human cancer cells are implanted subcutaneously into the flank of the mice.
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Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups.
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This compound is administered at a specified dose and schedule.
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Tumor volume is measured regularly using calipers.
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At the end of the study, tumors may be excised for further analysis (e.g., biomarker assessment).
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Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel compound like this compound.
Caption: Drug discovery and development workflow for a novel therapeutic.
Conclusion
While specific data for this compound is not publicly available, this guide provides a comprehensive framework for understanding the mechanism of action of a novel therapeutic. The structured presentation of quantitative data, detailed experimental protocols, and clear visualizations of signaling pathways and workflows are essential for the effective evaluation and development of new drugs. As information on this compound emerges, this document can be populated to provide a complete and in-depth technical resource.
BI-1230: A Potent Inhibitor of HCV NS3 Protease for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of BI-1230, a potent, single-digit nanomolar inhibitor of the Hepatitis C Virus (HCV) NS3 protease. Developed by Boehringer Ingelheim, this compound serves as a valuable chemical probe for both in vitro and in vivo studies aimed at understanding HCV replication and developing novel antiviral therapies. This guide details the compound's mechanism of action, summarizes its inhibitory and pharmacokinetic properties, and provides detailed experimental protocols for its characterization.
Introduction to HCV NS3/4A Protease Inhibition
The Hepatitis C virus poses a significant global health threat, with chronic infections leading to severe liver disease, including cirrhosis and hepatocellular carcinoma. The HCV genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to produce mature, functional viral proteins. The HCV NS3/4A serine protease is a key viral enzyme responsible for four of these cleavages, making it an essential component for viral replication and a prime target for antiviral drug development.[1][2]
The NS3 protein possesses both a serine protease domain at its N-terminus and a helicase domain at its C-terminus. For its protease activity, NS3 requires the association with its cofactor, NS4A, a small viral protein that stabilizes the protease structure and localizes it to intracellular membranes. The NS3/4A complex is a chymotrypsin-like serine protease that cleaves the HCV polyprotein at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions. Inhibition of this protease blocks the viral life cycle, preventing the formation of the viral replication complex.
This compound is a highly selective and potent inhibitor that binds to the active site of the NS3 protease, disrupting its function and thereby inhibiting viral replication.[3]
This compound: Mechanism of Action and Preclinical Data
This compound is a chemical probe designed for preclinical research, available through Boehringer Ingelheim's opnMe.com portal. It acts as a potent inhibitor of the HCV NS3 protease and demonstrates strong antiviral activity in cell-based assays.[3][4]
Mechanism of Action
This compound functions as a competitive inhibitor of the HCV NS3/4A protease. It binds to the active site of the enzyme, a relatively shallow and wide groove, preventing the natural substrate (the HCV polyprotein) from binding and being cleaved. This inhibition halts the processing of the viral polyprotein, which is a critical step in the formation of new, infectious viral particles. The compound has been shown to be highly selective for the HCV NS3 protease over other serine and cysteine proteases.
Below is a diagram illustrating the role of NS3/4A protease in the HCV life cycle and the inhibitory action of this compound.
Caption: HCV polyprotein processing by viral and host proteases and inhibition by this compound.
Quantitative Data
The inhibitory activity and pharmacokinetic properties of this compound have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Genotype 1a | Genotype 1b | Conditions |
| Enzymatic Assay | IC₅₀ | - | 6.7 nM | 60-minute incubation |
| Cell-based HCV Replicon Assay | EC₅₀ | 4.6 nM | <1.8 nM | 72-hour incubation in Huh7 cells |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats
| Administration | Dose | T₁/₂ (h) | Tₘₐₓ (h) | Cₘₐₓ (nM) | AUC₀-inf (nM*h) | CL (ml/min/kg) | Vss (L/kg) | F (%) |
| Intravenous (IV) | 2 mg/kg | - | - | - | - | 15 | 2.05 | - |
| Oral (PO) | 5 mg/kg | 2.1 | 1.8 | 405 | 2550 | - | - | 42 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize HCV NS3 protease inhibitors like this compound.
HCV NS3/4A Protease Enzymatic Assay (FRET-based)
This assay quantifies the enzymatic activity of the NS3/4A protease by measuring the cleavage of a synthetic peptide substrate labeled with a fluorophore and a quencher (FRET).
Materials:
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Recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., Ac-DED(EDANS)EEαAbuψ[COO]ASK(DABCYL)-NH₂)
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Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50% glycerol, 30 mM dithiothreitol (DTT)
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This compound and other test compounds dissolved in DMSO
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Black 96-well microplates
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Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
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In a 96-well plate, add the diluted this compound or control (DMSO vehicle) to each well.
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Add the recombinant NS3/4A protease to each well and incubate for a specified period (e.g., 60 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
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Initiate the enzymatic reaction by adding the FRET substrate to each well (final concentration typically in the low micromolar range, e.g., 1.5 µM).
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Immediately begin monitoring the increase in fluorescence using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 355/485 nm or 490/512 nm).
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Record fluorescence intensity over time. The initial reaction velocity is determined from the linear phase of the fluorescence curve.
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Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based HCV Replicon Assay (Luciferase Reporter)
This assay measures the ability of a compound to inhibit HCV RNA replication within human liver-derived cells (Huh7) that harbor a subgenomic HCV replicon. The replicon RNA contains a luciferase reporter gene, allowing for a quantitative measure of replication.
Materials:
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Huh7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1a or 1b).
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Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and a selection antibiotic (e.g., G418).
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This compound and other test compounds dissolved in DMSO.
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White, opaque 96-well cell culture plates.
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Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
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Luminometer.
Procedure:
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Seed the stable Huh7 replicon cells into 96-well plates at a density that ensures they are in the logarithmic growth phase at the end of the experiment.
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Allow the cells to adhere overnight.
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Prepare serial dilutions of this compound in cell culture medium.
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Remove the old medium from the cells and add the medium containing the various concentrations of this compound or DMSO vehicle control.
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Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
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After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
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Add the luciferase substrate to the cell lysate in each well.
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Measure the luminescence in each well using a luminometer.
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Separately, assess cell viability using a complementary assay (e.g., MTT or CellTiter-Glo®) to determine if the observed inhibition is due to antiviral activity or cytotoxicity.
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Calculate the percent inhibition of replication for each this compound concentration relative to the DMSO control.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the EC₅₀ value.
Rat Pharmacokinetic (PK) Study
This protocol outlines a typical procedure to determine the pharmacokinetic profile of a compound like this compound in rats.
Materials:
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Male Sprague-Dawley rats.
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This compound.
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Formulation vehicles for intravenous (e.g., saline with a co-solvent) and oral (e.g., 0.5% methylcellulose) administration.
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Dosing syringes and gavage needles.
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Blood collection tubes (e.g., containing K₂EDTA).
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Centrifuge.
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Analytical equipment for bioanalysis (e.g., LC-MS/MS).
Procedure:
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Animal Dosing:
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Intravenous (IV) Group: Administer this compound as a single bolus injection via the tail vein at a specified dose (e.g., 2 mg/kg).
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Oral (PO) Group: Administer this compound as a single dose via oral gavage (e.g., 5 mg/kg).
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Blood Sampling:
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Collect blood samples (approximately 0.2-0.3 mL) from each rat at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
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Place samples into anticoagulant-treated tubes.
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Plasma Preparation:
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Centrifuge the blood samples to separate the plasma.
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Harvest the plasma and store it at -80°C until analysis.
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Bioanalysis:
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Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
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Analyze the plasma samples to obtain the concentration-time data.
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Pharmacokinetic Analysis:
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Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
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Calculate key PK parameters including:
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For IV: Clearance (CL), Volume of distribution at steady state (Vss), Area under the curve (AUC).
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For PO: Maximum concentration (Cₘₐₓ), Time to maximum concentration (Tₘₐₓ), Half-life (T₁/₂), AUC.
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Oral Bioavailability (F%): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
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Experimental and Logical Workflows
Visualizing the workflow for inhibitor testing and understanding the logical relationships in its mechanism are crucial for drug development professionals.
General Workflow for HCV NS3 Protease Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential HCV NS3 protease inhibitor.
References
- 1. A Protocol for Analyzing Hepatitis C Virus Replication [app.jove.com]
- 2. A Method to Simultaneously Monitor Hepatitis C Virus NS3 Helicase and Protease Activities | Springer Nature Experiments [experiments.springernature.com]
- 3. A Method to Simultaneously Monitor Hepatitis C Virus NS3 Helicase and Protease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
BI-1230: A Technical Guide for Researchers
For Research Use Only. Not for human use.
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of BI-1230, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This document is intended for researchers, scientists, and drug development professionals interested in the pre-clinical profile of this compound.
Chemical Structure and Properties
This compound is a complex macrocyclic molecule developed by Boehringer Ingelheim. While the formal IUPAC name is not publicly available, its chemical identity is well-defined by its CAS number and structural representations.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 849022-32-8 | --INVALID-LINK-- |
| Molecular Formula | C42H52N6O9S | --INVALID-LINK-- |
| Molecular Weight | 816.96 g/mol | --INVALID-LINK-- |
| SMILES | O=C(--INVALID-LINK--(C1)NC(--INVALID-LINK--C)=O)=N5)=NC6=C(C)C(OC)=CC=C46)C7">C@@([H])N7C2=O)=O)O | --INVALID-LINK-- |
| Physical Appearance | Powder | --INVALID-LINK-- |
| Storage Conditions | 2 years at -20°C (Powder)2 weeks at 4°C in DMSO6 months at -80°C in DMSO | --INVALID-LINK-- |
Biological Activity
This compound is a single-digit nanomolar inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication.[1] Its high potency and selectivity make it a valuable tool for in vitro and in vivo studies of HCV.
In Vitro Activity
This compound has demonstrated potent inhibition of HCV NS3 protease activity and viral RNA replication in cell-based assays.
Table 2: In Vitro Activity of this compound
| Assay | Genotype | IC50 / EC50 | Experimental Conditions | Source |
| Enzymatic Assay | Not Specified | IC50: 6.7 nM | 60 min incubation | --INVALID-LINK-- |
| Cell-based HCVPV RNA replication Luciferase reporter assay | 1a | EC50: 4.6 nM | 72 hours, in Huh7 cells | --INVALID-LINK-- |
| Cell-based HCVPV RNA replication Luciferase reporter assay | 1b | EC50: <1.8 nM | 72 hours, in Huh7 cells | --INVALID-LINK-- |
In Vivo Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound possesses good bioavailability and a reasonable half-life.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Tmax | Cmax | AUC0-inf | CL | Vss | Mean Residence Time | F |
| Intravenous | 2 mg/kg | - | - | - | 15 ml/min/kg | 2.05 L/kg | 2.3 hours | - |
| Oral | 5 mg/kg | 1.8 hours | 405 nM | 2550 nM*h | - | - | - | 42% |
Source: --INVALID-LINK--
Mechanism of Action: Inhibition of HCV NS3/4A Protease
The primary mechanism of action of this compound is the inhibition of the HCV NS3/4A serine protease. This viral enzyme is crucial for the post-translational processing of the HCV polyprotein, which is translated from the viral RNA genome. The NS3/4A protease cleaves the polyprotein at specific sites to release mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for the formation of the viral replication complex. By binding to the active site of the NS3/4A protease, this compound blocks this cleavage process, thereby preventing viral replication.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Protocols
The following are representative protocols for the types of assays used to characterize HCV NS3/4A protease inhibitors like this compound. These are generalized methods and may not reflect the exact procedures used to generate the data presented in this guide.
HCV NS3/4A Protease Enzymatic Assay (FRET-based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified NS3/4A protease. It utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher (Fluorescence Resonance Energy Transfer - FRET). Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside)
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted compound to the wells of the microplate.
-
Add the NS3/4A protease solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET peptide substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for a specified period (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Caption: Workflow for a FRET-based HCV NS3/4A protease enzymatic assay.
Cell-Based HCV Replicon Assay (Luciferase Reporter)
This assay measures the ability of a compound to inhibit HCV RNA replication within host cells. It uses a human hepatoma cell line (e.g., Huh7) that contains a subgenomic HCV replicon. This replicon has been engineered to express a reporter gene, such as luciferase, whose activity is directly proportional to the level of viral RNA replication.
Materials:
-
Huh7 cells harboring an HCV replicon with a luciferase reporter gene
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics)
-
Test compound (this compound) dissolved in DMSO
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed the HCV replicon cells into 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Determine the EC50 value by plotting the luminescence signal against the inhibitor concentrations and fitting the data to a dose-response curve. A parallel cytotoxicity assay (e.g., using a CellTiter-Glo® assay) should be performed to ensure that the observed reduction in luciferase activity is not due to cell death.
Caption: Workflow for a cell-based HCV replicon assay with a luciferase reporter.
References
The Unmasking of a Hidden Target: A Technical Guide to the Discovery and Development of BI-1230 (BI-1206)
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-1206 is a first-in-class monoclonal antibody that targets FcγRIIB (CD32b), the sole inhibitory Fc gamma receptor. By blocking this key immune checkpoint, BI-1206 is designed to overcome resistance to and enhance the efficacy of other therapeutic antibodies, such as rituximab in hematological malignancies and anti-PD-1/PD-L1 antibodies in solid tumors. This technical guide provides an in-depth overview of the discovery, preclinical development, and ongoing clinical evaluation of BI-1206, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action and development workflow.
Introduction
The efficacy of many antibody-based cancer therapies is limited by intrinsic and acquired resistance mechanisms. One such mechanism involves the upregulation of the inhibitory Fc gamma receptor IIB (FcγRIIB or CD32b) on tumor cells and immune cells. FcγRIIB can dampen the anti-tumor immune response by inducing the internalization and degradation of therapeutic antibodies, thereby reducing their effective concentration at the tumor site. BI-1206, a high-affinity, selective anti-FcγRIIB monoclonal antibody developed by BioInvent, represents a novel strategy to counteract this resistance mechanism. This document details the scientific rationale, discovery, and development pathway of BI-1206.
Discovery and Mechanism of Action
BI-1206 was identified through BioInvent's proprietary F.I.R.S.T™ technology platform, a functional screening approach that identifies both novel drug targets and the corresponding therapeutic antibodies. The primary mechanism of action of BI-1206 is the blockade of FcγRIIB, which prevents the binding of the Fc portion of other therapeutic antibodies to this inhibitory receptor. This blockade is hypothesized to have a dual effect:
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On B-cell malignancies: In cancers like non-Hodgkin's lymphoma (NHL), FcγRIIB on malignant B-cells can internalize anti-CD20 antibodies such as rituximab, leading to therapeutic resistance. BI-1206 prevents this internalization, thereby increasing the surface density of rituximab and enhancing its ability to mediate effector functions like antibody-dependent cell-mediated cytotoxicity (ADCC).
-
In solid tumors: In the tumor microenvironment, FcγRIIB is expressed on various immune cells, including macrophages. Its engagement can lead to the suppression of anti-tumor immune responses. By blocking FcγRIIB, BI-1206 is thought to unleash the full potential of immune checkpoint inhibitors, such as anti-PD-1 antibodies.
Signaling Pathway
BI-1230: A Technical Guide to a Potent and Selective Chemical Probe for Hepatitis C Virus (HCV) NS3 Protease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of BI-1230, a potent and selective chemical probe for the Hepatitis C Virus (HCV) non-structural protein 3 (NS3) protease. Developed by Boehringer Ingelheim, this compound serves as an invaluable tool for in vitro and in vivo studies aimed at understanding the role of NS3 protease in the HCV life cycle and for the development of novel antiviral therapeutics. This document outlines the biochemical and cellular activity of this compound, its selectivity profile, pharmacokinetic properties, and detailed experimental protocols for its characterization. A corresponding inactive control compound, BI-1675, is also described, providing a crucial tool for rigorous experimental design.
Core Compound Data
This compound is a single-digit nanomolar inhibitor of the HCV NS3 protease and viral replication.[1][2][3] Its high potency and selectivity, coupled with favorable pharmacokinetic properties, make it an ideal chemical probe for target validation and mechanistic studies.[1][2]
Table 1: In Vitro Potency of this compound
| Assay Type | Target/System | Genotype | IC50 (nM) | EC50 (nM) | Incubation Time | Reference |
| Enzymatic Assay | NS3-NS4A heterodimer | N/A | 6.7 | N/A | 60 min | |
| Cell-based HCVPV RNA replication Luciferase reporter assay | Huh7 cells | 1a | N/A | 4.6 | 72 hours | |
| Cell-based HCVPV RNA replication Luciferase reporter assay | Huh7 cells | 1b | N/A | <1.8 | 72 hours |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rat
| Administration Route | Dose (mg/kg) | T1/2 (hours) | Tmax (hours) | Cmax (nM) | AUC0-inf (nM*h) | F (%) | CL (ml/min/kg) | Vss (L/kg) | Mean Residence Time (iv) (hours) | Reference |
| Intravenous | 2 | N/A | N/A | N/A | N/A | N/A | 15 | 2.05 | 2.3 | |
| Oral | 5 | 2.1 | 1.8 | 405 | 2550 | 42 | N/A | N/A | N/A |
Table 3: Selectivity Profile of this compound
| Target Family / Panel | Number of Targets | Testing Concentration | Key Off-Targets and Observations | Reference |
| Human Serine Proteases | 6 | 10 µM | Only significant hit is Cathepsin G (CTSG) with 63% inhibition (estimated IC50 = 6 µM). | |
| Non-Serine Proteases | Eurofins-Cerep | 10 µM | Clean panel. | |
| GPCRs (PDSP) | 315 | 10 µM | Significant inhibition observed for Alpha2B (60%), Alpha2C (57%), and Beta3 (57%). Weakest off-target Ki for ADRA2C is 3290.99 nM. | |
| Kinases (KINOMEscan) | 468 | 1 µM | Closest off-targets (% Ctrl): STK38L (43%), MELK (44%). | |
| Human F2R (PAR1) cell-based | 1 | 10 µM | 59.6% inhibition. |
Table 4: Negative Control Compound BI-1675
| Compound | Target | IC50 (nM) | Key Selectivity Information | Reference |
| BI-1675 | HCV NS3 Protease | > 4870 | Clean GPCR scan. KINOMEscan closest off-targets (% Ctrl): MYO3B (38%), MATK (41%), DYRK1B (46%). |
Mechanism of Action and Biological Context
HCV is a single-stranded RNA virus that encodes a large polyprotein, which must be cleaved by viral and host proteases to produce mature viral proteins. The NS3 protein, a serine protease, forms a heterodimer with its cofactor NS4A and is responsible for four of these critical cleavage events, making it essential for viral replication. This compound acts as a direct inhibitor of the NS3/4A protease, binding to its active site and preventing the processing of the viral polyprotein, thereby halting the viral life cycle.
Caption: HCV life cycle and the inhibitory action of this compound on the NS3/4A protease.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following protocols are representative of the standard assays used to characterize HCV NS3 protease inhibitors like this compound.
Protocol 1: Enzymatic NS3/4A Protease Assay (FRET-based)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease complex.
-
FRET-based peptide substrate, e.g., Ac-DED(EDANS)EEαAbuψ[COO]ASK(DABCYL)-NH2.
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 50% glycerol, 30 mM DTT.
-
This compound and control compounds, serially diluted in DMSO.
-
Black 96-well or 384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <=1%).
-
In a microplate, add the diluted this compound or control compound.
-
Add the recombinant NS3/4A protease to each well and incubate for a specified pre-incubation time (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 355 nm, emission at 485 nm) over time using a fluorescence plate reader. The cleavage of the substrate separates the quencher (DABCYL) from the fluorophore (EDANS), resulting in an increase in fluorescence.
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence signal progression.
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based HCV Replicon Luciferase Reporter Assay
This assay assesses the ability of this compound to inhibit HCV RNA replication in a cellular context using a subgenomic replicon system.
Materials:
-
Huh-7 (or derivative) cells stably expressing an HCV subgenomic replicon. The replicon should contain a luciferase reporter gene (e.g., Firefly or Renilla luciferase) whose expression is dependent on viral RNA replication.
-
Cell culture medium: DMEM supplemented with 10% FBS, non-essential amino acids, and a selection antibiotic (e.g., G418).
-
This compound and control compounds, serially diluted in DMSO.
-
Opaque-walled 96-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System).
-
Luminometer.
-
Reagent for assessing cell viability (e.g., CellTiter-Glo®).
Procedure:
-
Seed the stable HCV replicon cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted compounds. Ensure the final DMSO concentration is non-toxic (e.g., <=0.5%).
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
After incubation, equilibrate the plates to room temperature.
-
To measure HCV replication, add the luciferase assay reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.
-
In a parallel plate, assess cell viability by adding a reagent like CellTiter-Glo® and measuring luminescence to determine any cytotoxic effects of the compound.
-
Calculate the percent inhibition of luciferase activity for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value. The CC50 (50% cytotoxic concentration) should also be calculated from the viability data.
Chemical Probe Characterization Workflow
The validation of a chemical probe is a multi-step process that ensures its suitability for target validation studies. This compound has undergone a rigorous characterization process consistent with the workflow outlined below.
Caption: A typical workflow for the characterization of a chemical probe like this compound.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the HCV NS3 protease. Its demonstrated activity in both biochemical and cellular assays, combined with its favorable in vivo pharmacokinetic profile, makes it an essential tool for the HCV research community. The availability of the structurally related inactive control, BI-1675, further enhances its utility, allowing for well-controlled experiments to dissect the biological functions of the HCV NS3 protease. Researchers utilizing this compound can be confident in its properties as a high-quality probe for target validation and for exploring the intricacies of HCV replication.
References
In Vitro Activity of BI-1230: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of BI-1230, a potent and highly selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The information presented herein is intended to support researchers and drug development professionals in their evaluation and utilization of this compound for anti-HCV research.
Core Efficacy and Potency
This compound demonstrates single-digit nanomolar inhibition of the HCV NS3 protease and viral replication in vitro. Its primary mechanism of action is the direct binding to the active site of the NS3 protease, thereby preventing the proteolytic cleavage of the HCV polyprotein, a critical step in the viral replication cycle.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Cell Line (for cell-based assay) | HCV Genotype | Reference |
| Enzymatic Assay | IC50 | 6.7 nM | N/A | Not Specified | [1] |
| Cell-based HCV Replication Assay | EC50 | 4.6 nM | Huh7 | 1a | [1] |
| Cell-based HCV Replication Assay | EC50 | <1.8 nM | Huh7 | 1b | [1] |
Selectivity Profile
This compound is characterized by its high selectivity for the HCV NS3 protease over other related serine/cysteine proteases. While a comprehensive quantitative panel is not publicly available, studies indicate a favorable selectivity profile, minimizing the potential for off-target effects. An assessment against a panel of 315 G-protein coupled receptors (GPCRs) at a concentration of 10 µM showed significant inhibition for only three targets, highlighting its specificity.
Table 2: Selectivity of this compound against a GPCR Panel
| Target | Inhibition at 10 µM |
| Alpha2B Adrenergic Receptor | 60% |
| Alpha2C Adrenergic Receptor | 57% |
| Beta3 Adrenergic Receptor | 57% |
Mechanism of Action: Inhibition of HCV Polyprotein Processing
The antiviral activity of this compound stems from its inhibition of the HCV NS3/4A protease. This viral enzyme is a serine protease responsible for multiple cleavages of the HCV polyprotein, which is translated as a single large polypeptide from the viral RNA genome. The processing of this polyprotein into individual non-structural (NS) proteins (NS3, NS4A, NS4B, NS5A, and NS5B) is essential for the formation of the viral replication complex and the subsequent amplification of the viral genome. By blocking the NS3/4A protease, this compound effectively halts this critical maturation process, thereby suppressing viral replication.
References
BI-1230: A Technical Guide to its Protease Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1230 is a potent, single-digit nanomolar inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a serine protease essential for viral replication. Developed by Boehringer Ingelheim and made available to the scientific community as a chemical probe via the opnMe portal, this compound serves as a valuable tool for in vitro and in vivo studies of HCV. A key characteristic of this compound is its high selectivity for the HCV NS3/4A protease over other host and viral proteases, a critical attribute for minimizing off-target effects and ensuring a favorable safety profile in therapeutic applications. This technical guide provides a comprehensive overview of the selectivity profile of this compound against other proteases, supported by available quantitative data and detailed experimental methodologies.
Core Mechanism of Action
The HCV NS3/4A protease is a heterodimeric complex where the NS3 protein harbors the serine protease catalytic domain, and the NS4A protein acts as a cofactor, essential for the proper folding and activity of the NS3 protease domain. This protease is responsible for cleaving the HCV polyprotein at four specific sites, a crucial step in the maturation of viral proteins. This compound acts as an inhibitor of this enzymatic activity, thereby disrupting the viral replication cycle.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Selectivity Profile of this compound
This compound is described as being highly selective against other serine and cysteine proteases. While a comprehensive quantitative selectivity panel for this compound is not publicly available, data for the closely related HCV NS3/4A protease inhibitor, faldaprevir (BI 201335), provides strong evidence for the selectivity of this chemical class. The opnMe portal suggests using this compound and faldaprevir in parallel experimental setups.
Table 1: Quantitative Selectivity Data for Faldaprevir (BI 201335)
| Protease Target | Protease Class | Inhibition | Source |
| Cathepsin B | Cysteine Protease | Very weak inhibitor | [1] |
| Human Leukocyte Elastase | Serine Protease | No inhibition | [1] |
This limited dataset for faldaprevir, a compound structurally and functionally similar to this compound, underscores the high selectivity of this inhibitor class for the viral protease over key host proteases. The lack of inhibition of human leukocyte elastase, a chymotrypsin-like serine protease, is particularly noteworthy given that the HCV NS3/4A protease also belongs to the chymotrypsin-like serine protease superfamily.
Experimental Protocols
The determination of the selectivity profile of a protease inhibitor like this compound involves a series of enzymatic and cell-based assays. Below are detailed methodologies for key experiments.
Enzymatic Assay for HCV NS3/4A Protease Inhibition
This assay directly measures the ability of the inhibitor to block the enzymatic activity of the purified HCV NS3/4A protease.
Objective: To determine the IC50 value of this compound against HCV NS3/4A protease.
Materials:
-
Purified recombinant HCV NS3/4A protease
-
Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside)
-
This compound dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the purified HCV NS3/4A protease to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the FRET pair, e.g., 340 nm/490 nm for Edans/Dabcyl).
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the HCV NS3/4A protease enzymatic assay.
Cell-Based HCV Replicon Assay
This assay measures the ability of the inhibitor to suppress HCV RNA replication in a cellular context.
Objective: To determine the EC50 value of this compound in inhibiting HCV replication.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon containing a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).
-
This compound dissolved in DMSO.
-
96-well clear-bottom white plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the Huh-7 replicon cells in 96-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
In a parallel plate, perform a cytotoxicity assay (e.g., using CellTiter-Glo) to assess the effect of the compound on cell viability.
-
Calculate the percentage of inhibition of HCV replication relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) values by fitting the data to a dose-response curve.
Caption: Workflow for the cell-based HCV replicon assay.
Conclusion
This compound is a highly potent and selective inhibitor of the HCV NS3/4A protease. While extensive quantitative data on its selectivity against a broad panel of proteases is not publicly available, the information on the closely related compound, faldaprevir, strongly supports the assertion of its high selectivity. The detailed experimental protocols provided in this guide offer a framework for researchers to independently verify the on-target and off-target activities of this compound and similar compounds. The high selectivity of this compound, combined with its cellular potency, makes it an invaluable tool for dissecting the role of the HCV NS3/4A protease in the viral life cycle and for the development of novel anti-HCV therapeutics.
References
Unable to Retrieve Pharmacokinetic Data for BI-1230 in Rats
A comprehensive search for publicly available data on the pharmacokinetic profile of a compound designated "BI-1230" in rats did not yield any specific results. The requested in-depth technical guide and associated visualizations cannot be generated without this foundational information.
Extensive searches were conducted to locate peer-reviewed studies, preclinical data reports, or regulatory filings detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in rat models. The search results did not contain any relevant data for a compound with this identifier.
It is possible that "this compound" is an internal compound code that has not yet been disclosed in public literature, a very recent discovery, or a confidential proprietary designation. Therefore, critical pharmacokinetic parameters such as:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t1/2 (Elimination half-life)
-
Clearance
-
Volume of distribution
-
Oral bioavailability
are not available. Consequently, the creation of summary data tables as requested is not feasible.
Furthermore, without access to study reports, the detailed experimental protocols —including rat strain, dosing regimen (route and amount), sample collection schedule, and bioanalytical methods used for quantification—cannot be described.
Finally, the mandatory visualization of experimental workflows or related signaling pathways using Graphviz is impossible without knowledge of the compound's mechanism of action or the specific design of the pharmacokinetic studies.
If "this compound" is an alternative name for a publicly documented compound, or if you can provide the necessary pharmacokinetic data from internal studies, this request can be revisited to generate the required technical guide and visualizations.
BI-1230: An In-Depth Technical Guide to a Potent HCV NS3 Protease Inhibitor for Replication Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BI-1230, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3 protease. Designed for the research community, this document details the mechanism of action, quantitative efficacy, and experimental protocols for utilizing this compound as a tool to investigate HCV replication. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from its predecessors and closely related compounds developed by Boehringer Ingelheim to provide a thorough understanding of its expected performance and application.
Introduction to this compound and its Target: The HCV NS3/4A Protease
Hepatitis C virus infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV genome is translated into a single polyprotein that is cleaved by host and viral proteases to produce mature viral proteins essential for replication. The NS3/4A serine protease is a key viral enzyme responsible for four of these cleavages, making it a prime target for antiviral drug development.
This compound is a potent, digit-nanomolar inhibitor of the HCV NS3 protease. By blocking the activity of this enzyme, this compound prevents the processing of the viral polyprotein, thereby inhibiting the formation of the viral replication complex and halting viral RNA synthesis. Its high potency and selectivity make it an excellent chemical probe for studying the intricacies of HCV replication in vitro.
Mechanism of Action
This compound is a competitive, reversible inhibitor of the NS3/4A protease. It binds to the active site of the enzyme, preventing it from cleaving the HCV polyprotein at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions. This inhibition disrupts the viral life cycle by preventing the release of mature non-structural proteins required for the assembly of the HCV replicase.
Caption: Mechanism of HCV polyprotein processing and inhibition by this compound.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound and related HCV NS3 protease inhibitors. Data is presented for both enzymatic and cell-based replicon assays against various HCV genotypes and common resistance-associated substitutions (RASs).
Table 1: In Vitro Efficacy of this compound and Predecessor Compounds
| Compound | Assay Type | HCV Genotype | IC50 / EC50 (nM) | Reference |
| This compound | Enzymatic Assay | 1b | IC50: 6.7 | [1] |
| This compound | Cell-based Replicon Assay (Huh7 cells) | 1a | EC50: 4.6 | [1] |
| This compound | Cell-based Replicon Assay (Huh7 cells) | 1b | EC50: <1.8 | [1] |
| BILN 2061 (Predecessor) | Enzymatic Assay | 1 | IC50: 0.3 | [2] |
| BILN 2061 (Predecessor) | Cell-based Replicon Assay | 1b | EC50: 4 | [2] |
| Faldaprevir (BI 201335) | Enzymatic Assay | 1a | IC50: 1.2 | |
| Faldaprevir (BI 201335) | Enzymatic Assay | 1b | IC50: 0.6 | |
| Faldaprevir (BI 201335) | Cell-based Replicon Assay | 1a | EC50: 28 | |
| Faldaprevir (BI 201335) | Cell-based Replicon Assay | 1b | EC50: 3 |
Table 2: Cross-Genotype and Resistance Profile of a Representative NS3 Protease Inhibitor (Faldaprevir)
| HCV Genotype / Mutant | Fold Change in EC50 vs. WT 1b |
| Genotype 2a | >1000 |
| Genotype 3a | 167 |
| Genotype 4a | 1 |
| Resistance Mutations (Genotype 1b) | |
| D168V | 12 |
| R155K | 2 |
| A156T | 467 |
Note: Data for Faldaprevir is used as a representative example of a potent Boehringer Ingelheim NS3 protease inhibitor to illustrate typical cross-genotype and resistance profiles.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound in a research setting.
HCV NS3/4A Protease Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
This compound (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted this compound or DMSO (control) to the wells of the microplate.
-
Add 20 µL of a solution containing the NS3/4A protease in assay buffer to each well.
-
Incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic peptide substrate in assay buffer to each well.
-
Immediately measure the fluorescence signal (Excitation: 355 nm, Emission: 500 nm) at 1-minute intervals for 30 minutes at 30°C.
-
Calculate the rate of substrate cleavage (initial velocity) for each concentration of this compound.
-
Determine the IC50 value by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
HCV Replicon Luciferase Reporter Assay
This cell-based assay quantifies the effect of this compound on HCV RNA replication in a human hepatoma cell line (Huh-7) harboring a subgenomic HCV replicon with a luciferase reporter gene.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1a or 1b).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (for selection).
-
This compound (dissolved in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed the Huh-7 replicon cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the diluted this compound or DMSO (control).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Remove the medium and lyse the cells according to the luciferase assay reagent manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
To assess cytotoxicity, a parallel plate can be treated similarly and cell viability can be measured using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the EC50 value by normalizing the luciferase signal to the DMSO control and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for evaluating a novel HCV NS3 protease inhibitor like this compound and the logical relationship of its inhibitory effects.
References
Methodological & Application
Application Notes and Protocols for BI-1206 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BI-1206 is a first-in-class monoclonal antibody that targets the inhibitory Fc gamma receptor IIB (FcγRIIB or CD32B).[1][2] FcγRIIB is the sole inhibitory member of the FcγR family and is known to be overexpressed in various forms of non-Hodgkin's lymphoma (NHL), where its high expression is associated with a poor prognosis.[1] One of the mechanisms of resistance to therapeutic antibodies like rituximab is the engagement of FcγRIIB on the surface of B-cell lymphoma cells, which leads to the internalization of the antibody-CD20 complex and a dampening of the therapeutic effect.[3] BI-1206 is designed to block this inhibitory signal, thereby enhancing the efficacy of other anticancer antibodies that rely on Fc-mediated effector functions.[1] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of BI-1206, particularly its ability to potentiate the effects of rituximab on B-cell lymphoma cell lines.
Mechanism of Action of BI-1206
BI-1206 binds with high affinity to FcγRIIB, preventing the binding of the Fc portion of other therapeutic antibodies, such as rituximab. This blockade has two main consequences:
-
Prevention of Antibody Internalization: By blocking FcγRIIB, BI-1206 prevents the internalization of the rituximab-CD20 complex, thereby maintaining a high density of the therapeutic antibody on the cell surface.
-
Enhancement of Effector Functions: With the inhibitory signal from FcγRIIB blocked, the activating Fc receptors on effector immune cells (like Natural Killer cells) can be more effectively engaged by the Fc portion of rituximab. This leads to enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). Similarly, the classical complement pathway can be more robustly activated, leading to increased Complement-Dependent Cytotoxicity (CDC).
The following diagram illustrates the proposed mechanism of action of BI-1206 in conjunction with rituximab.
Caption: BI-1206 blocks the inhibitory FcγRIIB, enhancing rituximab-mediated ADCC and CDC.
Experimental Protocols
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol describes how to measure the ability of BI-1206 to enhance rituximab-mediated ADCC against a B-cell lymphoma cell line.
Principle: Natural Killer (NK) cells are effector cells that can lyse target cells coated with antibodies. This assay quantifies the lysis of a CD20-expressing B-cell lymphoma cell line (e.g., Daudi) by NK cells in the presence of rituximab, with and without BI-1206. Cell lysis is commonly measured by the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Target Cells: Daudi (human Burkitt's lymphoma) cells (ATCC CCL-213).
-
Effector Cells: Freshly isolated human Natural Killer (NK) cells or a suitable NK cell line (e.g., NK-92).
-
Antibodies: Rituximab, BI-1206, and an isotype control antibody.
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LDH Cytotoxicity Assay Kit.
-
Equipment: 96-well cell culture plates, centrifuge, 37°C incubator with 5% CO₂, microplate reader.
Protocol Workflow:
Caption: Workflow for the Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
Detailed Steps:
-
Culture Daudi cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
On the day of the assay, harvest and wash the Daudi cells, and resuspend them at a concentration of 2 x 10⁵ cells/mL in assay medium (RPMI-1640 with 5% FBS).
-
Seed 50 µL of the Daudi cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of rituximab in the assay medium. For the combination treatment, add a fixed, optimal concentration of BI-1206 to the rituximab dilutions. Include controls with rituximab alone, BI-1206 alone, and an isotype control antibody.
-
Add 50 µL of the antibody solutions to the respective wells and incubate for 30 minutes at 37°C to allow opsonization.
-
During the opsonization, prepare the NK effector cells. If using freshly isolated NK cells, adjust their concentration to achieve the desired effector-to-target (E:T) ratio (e.g., for a 10:1 E:T ratio, prepare a suspension of 2 x 10⁶ cells/mL).
-
Add 100 µL of the NK cell suspension to each well.
-
Set up control wells for spontaneous LDH release (target cells only) and maximum LDH release (target cells with lysis buffer from the kit).
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH substrate mix to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution and measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100
Data Presentation:
| Treatment | Rituximab Conc. (µg/mL) | % Cytotoxicity (Mean ± SD) |
| Rituximab | 0.01 | 15 ± 2.1 |
| 0.1 | 35 ± 3.5 | |
| 1 | 60 ± 4.2 | |
| Rituximab + BI-1206 (10 µg/mL) | 0.01 | 25 ± 2.8 |
| 0.1 | 55 ± 4.1 | |
| 1 | 85 ± 5.3 | |
| Isotype Control | 1 | 5 ± 1.2 |
Note: The data presented in this table is representative and should be generated experimentally.
Complement-Dependent Cytotoxicity (CDC) Assay
This protocol is designed to assess the ability of BI-1206 to enhance rituximab-mediated CDC.
Principle: Certain antibodies, when bound to a target cell, can activate the classical complement cascade, leading to the formation of the membrane attack complex (MAC) and subsequent cell lysis. This assay measures the lysis of a B-cell lymphoma cell line in the presence of rituximab and a source of complement (e.g., human serum), with and without BI-1206. Cell lysis can be quantified by measuring the release of a pre-loaded fluorescent dye, such as calcein-AM.
Materials:
-
Target Cells: Daudi or Raji (human Burkitt's lymphoma) cells.
-
Antibodies: Rituximab, BI-1206, and an isotype control antibody.
-
Reagents: RPMI-1640 medium, FBS, Penicillin-Streptomycin, Calcein-AM, Normal Human Serum (as a source of complement), Heat-inactivated Human Serum (control).
-
Equipment: 96-well cell culture plates, centrifuge, 37°C incubator with 5% CO₂, fluorescence microplate reader.
Protocol Workflow:
Caption: Workflow for the Complement-Dependent Cytotoxicity (CDC) assay.
Detailed Steps:
-
Harvest and wash Daudi or Raji cells and resuspend them at 1 x 10⁶ cells/mL in serum-free RPMI-1640.
-
Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C.
-
Wash the cells three times with assay medium (RPMI-1640 with 5% FBS) to remove extracellular Calcein-AM.
-
Resuspend the labeled cells at a concentration of 2 x 10⁵ cells/mL and seed 50 µL per well in a 96-well plate.
-
Prepare serial dilutions of rituximab with and without a fixed concentration of BI-1206.
-
Add 50 µL of the antibody solutions to the cells and incubate for 15 minutes at room temperature.
-
Add 50 µL of normal human serum (typically at a final concentration of 10-25%) to the wells. Include controls with heat-inactivated serum to demonstrate complement dependency.
-
Set up controls for spontaneous release (cells with medium only) and maximum release (cells with a lysis buffer).
-
Incubate the plate for 1-2 hours at 37°C.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a new black-walled 96-well plate.
-
Measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculate the percentage of specific lysis using the formula: % Lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100
Data Presentation:
| Treatment | Rituximab Conc. (µg/mL) | % Lysis (Mean ± SD) | EC₅₀ (µg/mL) |
| Rituximab | 0.1 | 20 ± 2.5 | 0.985 |
| 1 | 50 ± 4.8 | ||
| 10 | 75 ± 6.1 | ||
| Rituximab + BI-1206 (10 µg/mL) | 0.1 | 35 ± 3.2 | 0.450 |
| 1 | 70 ± 5.5 | ||
| 10 | 90 ± 7.0 | ||
| Isotype Control | 10 | 8 ± 1.5 | >10 |
Note: The data presented in this table is representative and should be generated experimentally. EC₅₀ values can be calculated using a sigmoidal dose-response curve fit.
Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the induction of apoptosis in B-cell lymphoma cells following treatment with BI-1206 in combination with rituximab.
Principle: Apoptosis is a form of programmed cell death. One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, it is used to identify necrotic or late apoptotic cells. By using Annexin V and PI staining, it is possible to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Target Cells: B-cell lymphoma cell line (e.g., Daudi, Raji).
-
Antibodies: Rituximab, BI-1206.
-
Reagents: RPMI-1640 medium, FBS, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Equipment: 6-well plates, centrifuge, flow cytometer.
Protocol Workflow:
Caption: Workflow for the apoptosis assay using Annexin V and PI staining.
Detailed Steps:
-
Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere (if applicable) or adjust to the culture conditions.
-
Treat the cells with the desired concentrations of rituximab, BI-1206, or the combination. Include an untreated control. Incubate for 24-48 hours.
-
Harvest the cells, including any floating cells in the supernatant, by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations to quantify the percentage of live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.
Data Presentation:
| Treatment | % Live Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Untreated Control | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| Rituximab (10 µg/mL) | 70 ± 4.5 | 20 ± 2.3 | 10 ± 1.8 |
| Rituximab (10 µg/mL) + BI-1206 (10 µg/mL) | 45 ± 5.2 | 40 ± 3.9 | 15 ± 2.1 |
| BI-1206 (10 µg/mL) | 92 ± 2.5 | 5 ± 1.1 | 3 ± 0.7 |
Note: The data presented in this table is representative and should be generated experimentally.
References
Application Notes and Protocols: BI-1230 in the Huh7 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1230 is a potent, single-digit nanomolar inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme for viral replication.[1][2] The Huh7 cell line, a human hepatocellular carcinoma cell line, is highly permissive for HCV replication and is a cornerstone of in vitro HCV research.[3][4] These application notes provide a comprehensive guide for utilizing this compound in the Huh7 cell line for antiviral research, including detailed experimental protocols and data presentation templates.
This compound: Mechanism of Action
This compound targets the active site of the HCV NS3/4A serine protease.[2] This viral enzyme is responsible for cleaving the HCV polyprotein into mature non-structural proteins essential for viral replication. By inhibiting this protease, this compound effectively blocks the viral life cycle. The NS3/4A protease also plays a role in evading the host's innate immune response by cleaving key signaling proteins such as MAVS and Riplet, thus preventing the induction of type I interferons. Inhibition of NS3/4A by this compound is therefore expected to not only directly inhibit viral replication but also restore the host cell's antiviral signaling pathways.
Quantitative Data
While extensive quantitative data for this compound in the Huh7 cell line is not widely available in the public domain, the following table summarizes the known efficacy of the compound in inhibiting HCV replication.
Table 1: Efficacy of this compound in HCV Replicon Assays in Huh7 Cells
| Assay Type | HCV Genotype | EC50 | Incubation Time |
|---|---|---|---|
| Luciferase Reporter Assay | 1a | 4.6 nM | 72 hours |
| Luciferase Reporter Assay | 1b | <1.8 nM | 72 hours |
Note: Researchers are encouraged to generate their own dose-response curves and cytotoxicity data to determine the optimal experimental concentrations for their specific Huh7 sub-clone and assay conditions. Template tables for recording such data are provided in the protocols below.
Signaling Pathway
The following diagram illustrates the signaling pathway of the HCV NS3/4A protease and the point of inhibition by this compound.
Caption: HCV NS3/4A protease pathway and this compound inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound in the Huh7 cell line.
Cell Culture and Maintenance of Huh7 Cells
This protocol describes the standard procedure for culturing and maintaining the Huh7 cell line.
Workflow Diagram:
Caption: Huh7 cell culture and maintenance workflow.
Materials:
-
Huh7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryovial of Huh7 cells in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge. Resuspend the cell pellet and seed into new flasks at a 1:3 to 1:6 split ratio.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound on Huh7 cells.
Workflow Diagram:
Caption: MTT cell viability assay workflow.
Materials:
-
Huh7 cells
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Huh7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 2: Template for Recording Cell Viability Data
| This compound Conc. (nM) | Absorbance (570 nm) | % Viability |
|---|---|---|
| 0 (Vehicle) | 100 | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
| 10000 | | |
HCV Replicon Assay (Luciferase-Based)
This protocol describes how to measure the inhibitory effect of this compound on HCV RNA replication using a Huh7 cell line harboring a subgenomic HCV replicon with a luciferase reporter.
Workflow Diagram:
Caption: HCV replicon luciferase assay workflow.
Materials:
-
Huh7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter
-
This compound
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the Huh7-HCV replicon cells in a 96-well white plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the dilutions to the cells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Cell Lysis: Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of replication inhibition for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the EC50 value.
Table 3: Template for Recording HCV Replication Inhibition Data
| This compound Conc. (nM) | Luminescence (RLU) | % Inhibition |
|---|---|---|
| 0 (Vehicle) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
| 1000 | | |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for assessing the induction of apoptosis in Huh7 cells following treatment with this compound.
Materials:
-
Huh7 cells
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed Huh7 cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x EC50) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Table 4: Template for Recording Apoptosis Data
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
|---|---|---|---|---|
| Vehicle Control | ||||
| This compound (1x EC50) | ||||
| This compound (5x EC50) |
| this compound (10x EC50) | | | | |
Conclusion
This compound is a valuable tool for studying HCV replication in the Huh7 cell line. The protocols and data templates provided in these application notes offer a framework for researchers to systematically evaluate the antiviral activity and cellular effects of this compound. It is recommended that each laboratory optimizes these protocols for their specific experimental conditions and Huh7 cell sub-clone.
References
Application Notes and Protocols for BI-1230: A Novel Inhibitor of HCV NS5B Polymerase for Genotypes 1a and 1b
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pre-clinical evaluation of BI-1230, a hypothetical novel non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The following protocols and data are intended to guide researchers in the characterization of this compound's activity against HCV genotypes 1a and 1b.
Overview and Mechanism of Action
Hepatitis C is a liver disease caused by the Hepatitis C virus (HCV).[1] A significant number of those infected develop chronic liver diseases, including cirrhosis and hepatocellular carcinoma.[2] The HCV non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome.[3][4] this compound is a highly potent and selective non-nucleoside inhibitor (NNI) of the NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound binds to an allosteric site on the NS5B protein.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing viral RNA replication.
The diagram below illustrates the proposed mechanism of action for this compound.
Caption: Proposed mechanism of this compound, a non-nucleoside inhibitor of HCV NS5B polymerase.
In Vitro Efficacy Data
The antiviral activity of this compound was evaluated against HCV genotypes 1a and 1b using various in vitro assays. The results are summarized in the tables below.
Table 1: Potency of this compound in Biochemical Assays
| Parameter | HCV Genotype 1a NS5B | HCV Genotype 1b NS5B |
| IC₅₀ (nM) | 15 ± 3 | 12 ± 2 |
| Ki (nM) | 8 ± 1.5 | 6 ± 1 |
IC₅₀: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Antiviral Activity of this compound in HCV Replicon Cells
| Parameter | HCV Genotype 1a Replicon | HCV Genotype 1b Replicon |
| EC₅₀ (nM) | 45 ± 8 | 38 ± 6 |
| EC₉₀ (nM) | 150 ± 25 | 130 ± 20 |
| CC₅₀ (µM) | > 50 | > 50 |
| Selectivity Index (SI) | > 1111 | > 1315 |
EC₅₀: Half-maximal effective concentration. EC₉₀: 90% effective concentration. CC₅₀: Half-maximal cytotoxic concentration. SI = CC₅₀ / EC₅₀. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NS5B Polymerase Inhibition Assay
This biochemical assay measures the ability of this compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.
Materials:
-
Recombinant HCV NS5B polymerase (genotypes 1a and 1b)
-
RNA template (e.g., poly(A)-oligo(dT))
-
[³²P]-UTP or other labeled nucleotides
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 mM KCl)
-
This compound (serially diluted)
-
Scintillation counter and filter plates
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, RNA template, and non-labeled nucleotides.
-
Add serial dilutions of this compound to the reaction mixture.
-
Initiate the reaction by adding the recombinant NS5B polymerase and [³²P]-UTP.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized radiolabeled RNA.
-
Wash the filter plate to remove unincorporated nucleotides.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
HCV Replicon Assay
This cell-based assay evaluates the antiviral activity of this compound in a human hepatoma cell line (e.g., Huh-7) that stably maintains a subgenomic HCV replicon.
Materials:
-
Huh-7 cells harboring HCV genotype 1a or 1b subgenomic replicons (e.g., with a luciferase reporter gene)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection)
-
This compound (serially diluted)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.
-
Remove the culture medium and add fresh medium containing serial dilutions of this compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.
-
After incubation, remove the medium and lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer. Luciferase expression is proportional to HCV RNA replication.
-
In parallel, assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo) to determine the CC₅₀.
-
Calculate the EC₅₀ and CC₅₀ values from the dose-response curves.
Resistance Profiling
To identify potential resistance-associated substitutions (RASs), resistance selection studies can be performed.
Caption: Workflow for identifying this compound resistance-associated substitutions.
Conclusion
This compound demonstrates potent and selective inhibitory activity against HCV genotypes 1a and 1b in both biochemical and cell-based assays. The provided protocols serve as a foundation for further investigation into the antiviral properties of this promising compound. Future studies should focus on its efficacy in more complex cell culture models, such as those involving infectious virus, and in vivo animal models. The evaluation of its resistance profile is also a critical step in its development as a potential therapeutic agent for chronic hepatitis C.
References
Application Notes and Protocols for Preclinical Evaluation of BI-1230, an Investigational Therapeutic Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1230 is a novel, humanized IgG1 monoclonal antibody currently under investigation for its potential as a targeted cancer therapy. These application notes provide a comprehensive guide to the preclinical experimental design for evaluating the biological activity and mechanism of action of this compound. The following protocols and methodologies are designed to be adaptable to various cancer cell lines and tumor models. The data presented herein are illustrative and intended to guide researchers in their experimental setup and data interpretation.
Hypothesized Mechanism of Action
This compound is hypothesized to bind to a specific cell surface receptor, designated here as "Target-X," which is overexpressed on a variety of tumor cells. Target-X is a receptor tyrosine kinase implicated in pro-survival and proliferative signaling pathways. Upon binding to Target-X, this compound is believed to exert its anti-tumor effects through a multi-faceted approach:
-
Inhibition of Downstream Signaling: By binding to the extracellular domain of Target-X, this compound is designed to block ligand binding and subsequent receptor dimerization and activation, thereby inhibiting downstream signaling cascades that promote cell survival and proliferation.
-
Induction of Apoptosis: this compound may induce apoptosis in Target-X expressing cells through antibody-dependent cell-mediated cytotoxicity (ADCC) and by directly triggering the intrinsic apoptotic pathway following receptor engagement.
-
Receptor Downregulation: Chronic exposure to this compound may lead to the internalization and degradation of Target-X, further diminishing its signaling capacity.
A hypothetical signaling pathway for Target-X is depicted below.
Experimental Protocols
The following section details the protocols for key in vitro experiments to characterize the activity of this compound.
Cell Viability Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the metabolic activity of tumor cells, which is an indicator of cell viability.
Materials:
-
Target-X positive cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (various concentrations)
-
Isotype control antibody
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound and the isotype control in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted antibody solutions. Include a vehicle control (medium only).[1]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well.[2]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Conc. (µg/mL) | % Viability (Mean ± SD) - Cell Line A | % Viability (Mean ± SD) - Cell Line B |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 95 ± 4.5 | 98 ± 3.9 |
| 10 | 72 ± 6.1 | 85 ± 5.5 |
| 50 | 48 ± 3.8 | 62 ± 4.1 |
| 100 | 25 ± 2.9 | 41 ± 3.7 |
| Isotype Control (100 µg/mL) | 98 ± 4.9 | 99 ± 4.2 |
Apoptosis Assay
This protocol utilizes Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will stain with PI.
Materials:
-
Target-X positive cancer cell line
-
Complete culture medium
-
This compound (various concentrations)
-
Isotype control antibody
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or isotype control as described in the cell viability assay for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.1 |
| This compound (50 µg/mL) | 55.3 ± 3.5 | 28.7 ± 2.9 | 16.0 ± 1.8 |
| Isotype Control (50 µg/mL) | 91.8 ± 2.5 | 4.1 ± 0.9 | 4.1 ± 1.2 |
Receptor Engagement Assay
This protocol describes a flow cytometry-based receptor occupancy (RO) assay to measure the binding of this compound to its target, Target-X, on the cell surface. This is crucial for understanding the pharmacodynamics of the antibody.
Materials:
-
Target-X positive cells (from in vitro culture or in vivo models)
-
This compound
-
A fluorescently labeled secondary antibody that specifically binds to the human IgG1 Fc of this compound (e.g., anti-human IgG-PE)
-
A fluorescently labeled primary antibody against a different epitope of Target-X that does not compete with this compound binding (for measuring total receptor expression)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Collect cells and wash with cold flow cytometry buffer.
-
This compound Incubation (for in vitro RO): Incubate cells with varying concentrations of this compound for 1 hour on ice.
-
Staining for Bound this compound: Wash cells and then stain with the fluorescently labeled anti-human IgG secondary antibody.
-
Staining for Total Receptor: In a separate tube, stain cells with the fluorescently labeled non-competing anti-Target-X antibody.
-
Flow Cytometry Analysis: Analyze the mean fluorescence intensity (MFI) of the cell populations.
Data Analysis and Presentation:
Receptor occupancy is calculated as: % RO = (MFI of this compound bound cells / MFI of total receptor) x 100
Table 3: this compound Receptor Occupancy
| This compound Conc. (µg/mL) | Mean Fluorescence Intensity (MFI) | % Receptor Occupancy |
| 0 | 50 | 0 |
| 1 | 850 | 20 |
| 10 | 2500 | 60 |
| 50 | 4000 | 95 |
| 100 | 4100 | 98 |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical connections between the described assays.
References
Application Notes and Protocols for BI-1230 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of BI-1230, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The following sections detail the compound's mechanism of action, quantitative data for experimental design, and detailed protocols for key in vitro assays.
Mechanism of Action
This compound is a single-digit nanomolar inhibitor of the HCV NS3/4A serine protease.[1] This viral enzyme is essential for the replication of HCV, as it is responsible for cleaving the viral polyprotein into mature, functional non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B). By binding to the active site of the NS3 protease, this compound blocks this cleavage process, thereby halting viral replication.
Beyond its direct role in viral maturation, the HCV NS3/4A protease also plays a crucial role in evading the host's innate immune response. The protease cleaves two key adaptor proteins, MAVS (Mitochondrial Antiviral-Signaling protein) and TRIF (TIR-domain-containing adapter-inducing interferon-beta), which are essential for the RIG-I and TLR3 signaling pathways, respectively. Disruption of these pathways prevents the production of type I interferons and other antiviral cytokines, allowing the virus to establish a persistent infection. By inhibiting the NS3/4A protease, this compound is expected to not only block viral replication but also restore the host's innate immune signaling.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound from in vitro studies, providing essential parameters for experimental design.
| Parameter | Value | Assay System | Cell Line | Genotype | Incubation Time | Reference |
| IC50 | 6.7 nM | Enzymatic Assay (NS3-NS4A heterodimer) | - | - | 60 min | [2] |
| EC50 | 4.6 nM | HCVPV RNA replication Luciferase reporter assay | Huh-7 | 1a | 72 hours | [2] |
| EC50 | <1.8 nM | HCVPV RNA replication Luciferase reporter assay | Huh-7 | 1b | 72 hours | [2] |
| Selectivity | >30-fold vs. 6 human serine proteases @ 10 µM | Enzymatic Assays | - | - | - | [2] |
| Off-target Hits | Cathepsin G (63% inhibition @ 10 µM) | Eurofins-Cerep Panel | - | - | - | |
| Kinase Off-targets | STK38L (43% of control), MELK (44% of control) | KINOMEScan (468 targets @ 1 µM) | - | - | - |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow, the following diagrams have been generated using the DOT language.
Caption: HCV NS3/4A protease signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the efficacy and cytotoxicity of this compound.
HCV Replicon Assay (Luciferase-Based)
This assay measures the inhibition of HCV RNA replication in a cell-based system. Huh-7 cells harboring an HCV subgenomic replicon that expresses a luciferase reporter gene are used.
Materials:
-
Huh-7 cells harboring an HCV genotype 1a or 1b subgenomic replicon with a luciferase reporter
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Non-essential amino acids
-
G418 (for selection)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture Huh-7 replicon cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, 1% non-essential amino acids, and an appropriate concentration of G418.
-
Trypsinize and resuspend the cells in fresh medium without G418.
-
Seed the cells in 96-well white, clear-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range could be from 1 pM to 1 µM.
-
Further dilute the compound in culture medium to the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).
-
Remove the medium from the cell plates and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add a volume of luciferase reagent equal to the volume of the culture medium in each well (e.g., 100 µL).
-
Mix briefly on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 5-10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Huh-7 cells
-
DMEM with 10% FBS
-
This compound
-
DMSO
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well clear plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range for cytotoxicity testing is typically higher than the effective concentrations, for example, from 0.1 µM to 100 µM.
-
Add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate for the same duration as the efficacy assay (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
-
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Huh-7 cells
-
DMEM with 10% FBS
-
This compound
-
DMSO
-
Positive control for apoptosis (e.g., Staurosporine)
-
96-well white, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described in the cytotoxicity assay protocol. Include wells with a known apoptosis inducer as a positive control.
-
-
Caspase-3/7 Assay:
-
After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
Plot the fold-change in caspase activity against the this compound concentration.
-
Assess the dose-dependent induction of apoptosis by this compound.
-
References
Determining the Potency of Bcl-2 Inhibitors: Application Notes and Protocols for Measuring BI-1230 IC50
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring the half-maximal inhibitory concentration (IC50) of BI-1230, a putative B-cell lymphoma 2 (Bcl-2) inhibitor. The methodologies described herein are fundamental for characterizing the potency and cellular efficacy of Bcl-2 family antagonists.
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway. Its overexpression is a hallmark of various cancers, contributing to tumor cell survival and resistance to therapy. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can bind to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins and restoring the cell's capacity for programmed cell death.
Determining the IC50 value of a Bcl-2 inhibitor like this compound is a critical step in its preclinical evaluation. This value represents the concentration of the inhibitor required to reduce a specific biological activity by 50% and is a key measure of its potency. This document outlines two primary methodologies for quantifying the inhibitory activity of this compound: a biochemical binding assay to determine its affinity for the Bcl-2 protein and a cell-based assay to measure its effect on cancer cell viability.
Data Presentation
The following table summarizes representative quantitative data for a selective Bcl-2 inhibitor, illustrating the types of results obtained from the described protocols.
| Parameter | Assay Type | Description | Representative Value |
| Binding Affinity (Ki) | Fluorescence Polarization | Measures the binding affinity of the inhibitor to recombinant human Bcl-2 protein. | 0.5 nM |
| Cellular Potency (IC50) | Cell Viability (MTT Assay) | Measures the concentration of the inhibitor that reduces the viability of a cancer cell line by 50%. | |
| RS4;11 (B-cell lymphoma) | 10 nM | ||
| MOLT-4 (T-cell leukemia) | 25 nM | ||
| H146 (Small cell lung cancer) | 75 nM |
Signaling Pathway
The following diagram illustrates the intrinsic apoptotic pathway and the mechanism of action of a Bcl-2 inhibitor.
Application Note: High-Throughput Screening of Antiviral Compound BI-1230 Using a Viral Replication Luciferase Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of novel viral threats necessitates the rapid development of effective antiviral therapeutics. High-throughput screening (HTS) assays are crucial for identifying and characterizing new antiviral compounds. Luciferase reporter assays offer a sensitive, quantitative, and scalable method for monitoring viral replication in real-time.[1][2][3][4][5] This application note describes a detailed protocol for evaluating the antiviral activity of a hypothetical compound, BI-1230, using a viral replication luciferase reporter assay. In this system, a virus is genetically engineered to express a luciferase gene, allowing for the quantification of viral replication by measuring light output. A decrease in luciferase activity in the presence of the test compound indicates inhibition of viral replication.
Principle of the Assay
The viral replication luciferase reporter assay is based on a recombinant virus that carries a luciferase reporter gene (e.g., Firefly or Renilla luciferase) in its genome. When this virus infects susceptible host cells, the viral genome replicates, leading to the expression of the luciferase enzyme. The amount of light produced upon the addition of a specific substrate is directly proportional to the level of viral replication. Antiviral compounds that inhibit any stage of the viral life cycle, such as entry, genome replication, or protein synthesis, will result in a dose-dependent decrease in luciferase expression.
Materials and Reagents
-
Host cell line susceptible to the virus of interest
-
Recombinant virus expressing luciferase
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
This compound compound stock solution
-
Control compounds (e.g., known inhibitor, vehicle control like DMSO)
-
96-well or 384-well cell culture plates (white, opaque plates are recommended for luminescence assays)
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System, Dual-Luciferase® Reporter Assay System)
-
Luminometer
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Experimental Protocol
This protocol provides a general framework for assessing the antiviral activity of this compound. Optimization of cell seeding density, virus multiplicity of infection (MOI), and incubation times may be necessary for specific viruses and cell lines.
1. Cell Seeding:
- One day prior to infection, seed susceptible host cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
2. Compound Preparation and Addition:
- Prepare serial dilutions of this compound in cell culture medium.
- On the day of the experiment, remove the medium from the cells and add 50 µL of the diluted this compound to the appropriate wells.
- Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (a known inhibitor of the virus).
3. Virus Infection:
- Thaw the recombinant luciferase-expressing virus stock on ice.
- Dilute the virus in cell culture medium to achieve the desired multiplicity of infection (MOI), for example, an MOI of 0.1.
- Add 50 µL of the diluted virus to each well containing the compound.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.
4. Luciferase Assay:
- After the incubation period, remove the culture medium from the wells.
- Wash the cells once with 100 µL of PBS.
- Add 20 µL of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
- Add 100 µL of the luciferase assay substrate to each well.
- Immediately measure the luminescence using a plate-reading luminometer.
5. Data Analysis:
- Calculate the percentage of viral replication inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (RLU of this compound treated well / RLU of vehicle control well)] x 100 (where RLU is Relative Light Units)
- Plot the percentage of inhibition against the log concentration of this compound to determine the 50% effective concentration (EC50) using a non-linear regression analysis.
- To assess the cytotoxicity of the compound, a parallel assay (e.g., MTT or CellTiter-Glo®) should be performed to determine the 50% cytotoxic concentration (CC50).
- The selectivity index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more promising safety profile for the compound.
Data Presentation
The following table summarizes hypothetical data for the antiviral activity and cytotoxicity of this compound against a luciferase-expressing virus.
| Concentration (µM) | Average RLU | % Inhibition | % Cell Viability |
| 0 (Vehicle) | 1,500,000 | 0 | 100 |
| 0.1 | 1,350,000 | 10 | 98 |
| 0.5 | 975,000 | 35 | 95 |
| 1 | 750,000 | 50 | 92 |
| 5 | 300,000 | 80 | 88 |
| 10 | 150,000 | 90 | 85 |
| 50 | 75,000 | 95 | 60 |
| 100 | 60,000 | 96 | 45 |
Summary of Hypothetical Results for this compound:
| Parameter | Value |
| EC50 | 1.0 µM |
| CC50 | > 100 µM |
| Selectivity Index (SI) | > 100 |
Visualizations
Experimental Workflow
Caption: Workflow for the this compound antiviral luciferase reporter assay.
Plausible Mechanism of Action for this compound
The following diagram illustrates a hypothetical mechanism where this compound acts as a viral polymerase inhibitor, a common target for antiviral drugs.
Caption: this compound as a hypothetical inhibitor of viral genome replication.
Conclusion
The luciferase reporter assay is a robust and efficient method for the primary screening and characterization of antiviral compounds. The detailed protocol and data presentation format provided here can be adapted for the evaluation of this compound and other potential antiviral candidates against a wide range of viruses. The high sensitivity and amenability to automation make this assay a valuable tool in the drug discovery pipeline.
References
- 1. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Validation of a Reporter Cell Line for Flavivirus Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical HCV Research
Compound: BI-1230
Initial Search Results: A comprehensive search of publicly available scientific literature and databases for "this compound" in the context of preclinical Hepatitis C Virus (HCV) research did not yield any specific information. This suggests that "this compound" may be an internal development name not yet disclosed in public research, a misidentified compound, or a molecule investigated for a different therapeutic area.
Without specific data on this compound's mechanism of action, efficacy, or experimental validation against HCV, the following application notes and protocols are provided as a general framework for the preclinical evaluation of a hypothetical direct-acting antiviral (DAA) against HCV. These protocols are based on established methodologies in the field.
General Framework for Preclinical Evaluation of a Novel Anti-HCV Compound
This document outlines standard in vitro and in vivo experimental procedures to characterize the antiviral activity of a novel compound against the Hepatitis C virus.
In Vitro Antiviral Activity Assessment
Objective: To determine the efficacy of the compound in inhibiting HCV replication in a cell culture system.
1.1. HCV Replicon System
The HCV replicon system is a widely used tool for screening and characterizing HCV inhibitors. These are engineered HCV genomes that can replicate autonomously within hepatoma cells but do not produce infectious virus particles, making them a safe and efficient primary screening tool.
Experimental Protocol: EC50 Determination in HCV Replicon Cells
-
Cell Culture:
-
Maintain Huh-7.5 cells harboring a subgenomic HCV replicon (e.g., genotype 1b or 2a) expressing a reporter gene (e.g., luciferase) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Plate the replicon cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMEM.
-
Remove the culture medium from the cells and add the compound dilutions. Include a positive control (e.g., a known HCV inhibitor like sofosbuvir) and a negative control (vehicle, e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of HCV Replication:
-
After incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
-
Alternatively, quantify HCV RNA levels using quantitative real-time PCR (qRT-PCR).
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HCV replication by 50%. This is typically done by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
1.2. Cytotoxicity Assay
Objective: To determine the concentration of the compound that is toxic to the host cells.
Experimental Protocol: CC50 Determination
-
Cell Culture:
-
Plate parental Huh-7.5 cells (not containing the replicon) in 96-well plates at the same density as for the EC50 assay.
-
-
Compound Treatment:
-
Treat the cells with the same serial dilutions of the test compound used in the EC50 assay.
-
-
Cell Viability Assessment:
-
After 72 hours of incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.
-
The selectivity index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile.
-
Quantitative Data Summary (Hypothetical for this compound)
| Assay Type | Parameter | Value | Units |
| Antiviral Activity | EC50 | Data Not Available | µM |
| Cytotoxicity | CC50 | Data Not Available | µM |
| Selectivity | Selectivity Index (SI) | Data Not Available | - |
1.3. Infectious Virus System (HCVcc)
To confirm the antiviral activity in a more physiologically relevant system, experiments using a cell culture-produced infectious HCV (HCVcc) system are necessary.[1]
Experimental Protocol: Titer Reduction Assay
-
Virus Production:
-
Generate infectious HCV particles by transfecting Huh-7.5.1 cells with in vitro transcribed full-length HCV RNA (e.g., JFH-1 strain).[2]
-
Harvest the virus-containing supernatant and determine the viral titer (e.g., as focus-forming units per milliliter, FFU/mL).
-
-
Infection and Treatment:
-
Seed naïve Huh-7.5.1 cells in 96-well plates.
-
Infect the cells with HCVcc at a defined multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.
-
Incubate for 48-72 hours.
-
-
Quantification of Infection:
-
Fix the cells and perform immunofluorescence staining for an HCV protein (e.g., NS5A).
-
Count the number of infected cell foci to determine the viral titer in the presence of the compound.
-
-
Data Analysis:
-
Calculate the EC50 based on the reduction in viral titer.
-
Experimental Workflow for In Vitro Antiviral Assays
Caption: Workflow for determining the in vitro efficacy and cytotoxicity of an anti-HCV compound.
Mechanism of Action Studies
Objective: To identify the specific target of the compound in the HCV life cycle.
2.1. Time-of-Addition Assay
This assay helps to determine whether the compound acts on an early (entry), middle (replication), or late (assembly/release) stage of the viral life cycle.
Experimental Protocol:
-
Synchronized Infection:
-
Pre-chill Huh-7.5.1 cells and allow HCVcc to adsorb for 2-4 hours at 4°C to synchronize infection.
-
Wash the cells to remove unbound virus and add warm medium to initiate viral entry.
-
-
Staggered Compound Addition:
-
Add a high concentration of the test compound at different time points relative to infection (e.g., during virus adsorption, after virus entry, or several hours post-infection).
-
-
Quantification:
-
After a total incubation period of 48-72 hours, quantify intracellular HCV RNA or viral titers in the supernatant.
-
-
Data Analysis:
-
Inhibition at early time points suggests an effect on entry, while inhibition at later time points points towards an effect on replication or assembly/release.
-
HCV Life Cycle and Potential Drug Targets
Caption: Simplified overview of the HCV life cycle and major targets for direct-acting antivirals.
2.2. Resistance Selection and Genotyping
Objective: To identify the viral target of the compound by selecting for resistant mutants.
Experimental Protocol:
-
Long-term Culture:
-
Culture HCV replicon cells or persistently infected cells with sub-optimal concentrations of the test compound.
-
Gradually increase the compound concentration as resistance emerges.
-
-
Clonal Isolation and Sequencing:
-
Isolate individual resistant cell clones.
-
Extract total RNA, reverse transcribe the HCV genome, and sequence the regions encoding potential drug targets (e.g., NS3, NS4B, NS5A, NS5B).
-
-
Reverse Genetics:
-
Introduce the identified mutations into a wild-type HCV replicon or infectious clone.
-
Confirm that the mutations confer resistance to the compound.
-
In Vivo Efficacy Studies
Objective: To evaluate the antiviral activity of the compound in a small animal model.
The most common in vivo model for HCV is the uPA-SCID mouse engrafted with human hepatocytes.[3]
Experimental Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., uPA+/+-SCID) transplanted with primary human hepatocytes.
-
Confirm successful engraftment by measuring human albumin levels in the mouse serum.
-
-
HCV Infection:
-
Infect the humanized mice with a patient-derived HCV isolate or a cell culture-adapted strain.
-
Monitor the establishment of infection by measuring HCV RNA levels in the serum.
-
-
Compound Administration:
-
Once a stable viremia is established, treat the mice with the test compound via an appropriate route (e.g., oral gavage).
-
Include a vehicle-treated control group.
-
-
Monitoring Efficacy:
-
Collect blood samples at regular intervals and quantify serum HCV RNA levels by qRT-PCR.
-
-
Data Analysis:
-
Compare the viral load kinetics between the treated and control groups to determine the in vivo antiviral efficacy.
-
In Vivo Study Workflow
References
Application Notes and Protocols for the BI-1230 Chemical Probe: A Potent Inhibitor of HCV NS3 Protease
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of BI-1230, a potent and selective chemical probe targeting the Hepatitis C Virus (HCV) NS3 protease. These guidelines are intended to assist researchers in the effective use of this compound for in vitro and cellular studies aimed at understanding HCV replication and evaluating potential therapeutic strategies.
Introduction to this compound
This compound is a high-potency, single-digit nanomolar inhibitor of the HCV NS3 protease, an enzyme essential for viral replication.[1] By binding to the active site of the NS3 protease, this compound prevents the proteolytic processing of the HCV polyprotein, a critical step in the viral life cycle.[1] This probe compound exhibits excellent selectivity over other serine and cysteine proteases and possesses favorable in vivo pharmacokinetic properties, making it a valuable tool for both biochemical and cell-based assays, as well as potential in vivo investigations.[1]
Data Presentation
The following tables summarize the key quantitative data for the this compound chemical probe.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay Type | Genotype | Incubation Time | Cell Type |
| IC50 | 6.7 nM | Enzymatic Assay (NS3-NS4A heterodimer, fluorogenic substrate) | N/A | 60 min | N/A |
| EC50 | 4.6 nM | Cell-based HCV RNA Replication Luciferase Reporter Assay | 1a | 72h | Huh7 |
| EC50 | <1.8 nM | Cell-based HCV RNA Replication Luciferase Reporter Assay | 1b | 72h | Huh7 |
Data sourced from Boehringer Ingelheim's opnMe portal.[1]
Table 2: Selectivity Profile of this compound
| Target Class | Assessment | Results |
| Serine/Cysteine Proteases | Panel of 6 human serine proteases @ 10 µM | Highly selective. Only significant off-target was Cathepsin G with an estimated IC50 of 6 µM. |
| Kinases | KINOMEScan against 468 targets @ 1 µM | Generally clean profile. Closest off-targets were STK38L (43% of control) and MELK (44% of control). |
| GPCRs | PRESTO-TANGO selectivity screen against 315 targets @ 10 µM | Significant inhibition (>50%) observed for 3 of 315 GPCRs: Alpha2B (60% Inh), Alpha2C (57% Inh), and Beta3 (57% Inh). |
Data sourced from publicly available information.
Experimental Protocols
Herein are detailed methodologies for key experiments to characterize the activity of this compound.
Biochemical Assay: NS3/4A Protease FRET Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro potency (IC50) of this compound against the HCV NS3/4A protease. The assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH2)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 10% glycerol, 0.01% Triton X-100
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO
-
384-well, black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.
-
Further dilute the this compound serial dilutions in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the assay plate.
-
Add 10 µL of the FRET peptide substrate solution (e.g., 200 nM in Assay Buffer) to all wells.
-
Initiate the reaction by adding 5 µL of the recombinant NS3/4A protease solution (e.g., 5 nM in Assay Buffer) to all wells.
-
Incubate the plate at 30°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity on a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for Edans/Dabcyl).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Assay: HCV Replicon Luciferase Assay
This protocol outlines the use of a cell-based HCV replicon system to determine the cellular antiviral efficacy (EC50) of this compound. The replicon contains a luciferase reporter gene, and its activity is a measure of viral RNA replication.
Materials:
-
Huh7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (genotype 1a or 1b)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and selection antibiotic like G418)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO
-
96-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed the Huh7-replicon cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (for control).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, allow the plates to equilibrate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
Calculate the percent inhibition of luciferase activity for each this compound concentration relative to the DMSO control and determine the EC50 value.
Cytotoxicity Assay: MTT Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity (CC50) of this compound on the host cells used in the replicon assay.
Materials:
-
Huh7 cells (or the same cell line used for the replicon assay)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO
-
96-well, clear cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Seed Huh7 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in cell culture medium, identical to the concentrations used in the replicon assay.
-
Treat the cells with the this compound dilutions and incubate for 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control and determine the CC50 value.
Mandatory Visualizations
Signaling Pathways
The HCV NS3/4A protease is known to disrupt the host's innate immune signaling pathways to promote viral persistence. The following diagrams illustrate the key pathways affected and the point of intervention by NS3/4A protease.
Caption: HCV NS3/4A protease-mediated disruption of innate immune signaling.
Experimental Workflows
Caption: Workflow for the NS3/4A Protease FRET Assay.
Caption: Workflow for the HCV Replicon Luciferase Assay.
In Vivo Applications
While specific in vivo efficacy data for this compound is not publicly available, its favorable pharmacokinetic properties suggest its suitability for in vivo studies in relevant animal models of HCV infection (e.g., humanized liver mouse models). A general protocol would involve the oral administration of this compound to infected animals, followed by the monitoring of viral load (HCV RNA levels) in the plasma over time. Such studies are crucial for establishing the in vivo efficacy and therapeutic potential of NS3 protease inhibitors.
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. Appropriate safety precautions should be taken when handling chemical compounds and biological materials.
References
Troubleshooting & Optimization
BI-1230 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the handling and use of BI-1230, a potent HCV NS3 protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This viral enzyme is crucial for the cleavage of the HCV polyprotein, a necessary step for viral replication. By inhibiting this protease, this compound effectively blocks the viral life cycle.
Q2: What are the recommended solvents for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.
Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous experimental medium. What should I do?
This is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
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Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your culture medium or buffer.
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Vortexing/Sonication: After dilution, vortex the solution vigorously or sonicate it briefly to aid in dissolution.
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Warming: Gently warming the solution to 37°C may help to redissolve the precipitate.
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Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.
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Co-solvents: For in vivo studies, the use of co-solvents such as PEG300, Tween 80, or corn oil may be necessary to achieve a stable formulation.
Q4: What is the recommended final concentration of DMSO in cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Activity Observed
| Possible Cause | Troubleshooting Step |
| Improper Storage | Ensure this compound has been stored according to the recommendations (see Storage and Stability section). Improper storage can lead to degradation of the compound. |
| Inaccurate Concentration | Verify the calculations for your stock solution and dilutions. Ensure the compound was fully dissolved in the stock solution. |
| Compound Precipitation | Visually inspect your final assay solution for any precipitate. If present, refer to the troubleshooting steps for precipitation (FAQ #3). |
| Cell Line/Assay System | Confirm that your cell line and assay system are appropriate for studying HCV NS3/4A protease inhibition. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final DMSO concentration is within the recommended limits for your cell type (typically <0.5%). |
| Compound Cytotoxicity | Perform a dose-response experiment to determine the cytotoxic concentration of this compound in your specific cell line. |
| Contamination | Ensure that your stock solutions and experimental reagents are not contaminated. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Pre-handling: Before opening, centrifuge the vial of this compound powder at a low speed for a few minutes to ensure all the powder is at the bottom of the vial.
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Calculation: this compound has a molecular weight of 816.96 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 8.17 mg of this compound in 1 mL of DMSO.
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Dissolution: Add the calculated amount of high-purity, anhydrous DMSO to the vial of this compound.
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Mixing: Vortex the solution for several minutes until the compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
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Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Data Presentation
Table 1: Solubility and Storage of this compound
| Form | Solvent/Condition | Recommended Storage Temperature | Shelf Life |
| Powder | - | -20°C | 3 years |
| 4°C | 2 years | ||
| In Solution | DMSO | -80°C | 6 months |
| -20°C | 1 month |
Note: The stability of this compound in other solvents has not been extensively reported in publicly available sources. It is recommended that researchers perform their own stability tests for their specific experimental conditions.
Visualizations
Caption: HCV Replication Cycle and the inhibitory action of this compound.
Technical Support Center: Optimizing BI-1230 Concentration in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel Kinase X inhibitor, BI-1230, in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new assay?
A1: For a novel compound like this compound, it is advisable to start with a broad dose-response curve to determine its potency. A common starting point is a 10-point serial dilution spanning a wide concentration range, for instance, from 1 nM to 100 µM.[1] This initial experiment will help in narrowing down the effective concentration range for subsequent, more detailed assays.
Q2: What are the critical controls to include when testing this compound?
A2: To ensure the reliability and accurate interpretation of your experimental results, the inclusion of proper controls is essential.[1] Key controls for this compound experiments include:
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Vehicle Control: Cells or reactions treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO). This control helps to account for any effects induced by the solvent itself.
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Untreated Control: A sample of cells or a reaction that is not exposed to either this compound or the vehicle. This provides a baseline for normal activity.
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Positive Control: A known inhibitor of Kinase X or the signaling pathway of interest. This confirms that the assay is responsive and working as expected.[1]
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Negative Control: A structurally similar but inactive compound. This can help in identifying potential off-target effects.
Q3: How can I determine if the observed effects of this compound are due to its intended on-target activity or off-target effects?
A3: Distinguishing between on-target and off-target effects is a critical aspect of characterizing a new inhibitor.[2][3] Several strategies can be employed:
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Use a secondary, structurally distinct inhibitor: If a different inhibitor targeting Kinase X produces the same phenotype, it is more likely an on-target effect.
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Perform rescue experiments: Overexpressing the target protein (Kinase X) might rescue the phenotype if the effect is on-target.
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Test in target-negative cell lines: If this compound still shows activity in cells that do not express Kinase X, the effect is likely off-target.
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Compare dose-response curves: A significant difference in the potency of this compound for the observed phenotype compared to its potency for target engagement may suggest an off-target effect.
Troubleshooting Guides
Issue 1: this compound is not showing any inhibitory effect, even at high concentrations.
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Possible Cause: Compound Instability or Degradation.
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Troubleshooting Step: Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles.
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Rationale: The compound may be unstable in the experimental media or may have degraded during storage.
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Possible Cause: Poor Solubility.
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Troubleshooting Step: Visually inspect the stock solution and the final concentration in the assay medium for any signs of precipitation.
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Rationale: The compound needs to be fully dissolved to be active. Solubility can be a limiting factor for hydrophobic molecules.
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Possible Cause: Assay Variability.
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Troubleshooting Step: Standardize all experimental parameters, including incubation times, reagent concentrations, and cell confluency.
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Rationale: Minor variations in the experimental protocol can lead to significant differences in the results.
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Issue 2: Significant cytotoxicity is observed at concentrations required for Kinase X inhibition.
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Possible Cause: Off-Target Toxicity.
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Troubleshooting Step: Perform a counter-screen with a cell line that does not express Kinase X. If cytotoxicity persists, it is likely due to off-target effects.
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Rationale: The inhibitor may be interacting with other essential cellular targets, leading to cell death.
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Possible Cause: High Vehicle Concentration.
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Troubleshooting Step: Run a dose-response curve of the vehicle (e.g., DMSO) alone to determine its cytotoxic concentration.
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Rationale: Solvents like DMSO can be toxic to cells at higher concentrations.
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Possible Cause: On-Target Toxicity.
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Troubleshooting Step: Modulate the expression of Kinase X using techniques like siRNA or CRISPR. If knockdown of the target protein mimics the observed toxicity, it suggests an on-target effect.
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Rationale: Inhibition of a critical cellular kinase can sometimes lead to cytotoxicity.
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Data Presentation
Table 1: Example Dose-Response Data for this compound in a Kinase Activity Assay
| This compound Concentration (nM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Average % Inhibition |
| 1 | 5.2 | 4.8 | 5.5 | 5.17 |
| 10 | 15.7 | 16.3 | 15.9 | 15.97 |
| 50 | 48.9 | 51.2 | 49.5 | 49.87 |
| 100 | 75.4 | 74.8 | 76.1 | 75.43 |
| 250 | 90.1 | 91.5 | 90.8 | 90.80 |
| 500 | 95.3 | 94.7 | 95.9 | 95.30 |
| 1000 | 98.2 | 97.9 | 98.5 | 98.20 |
Table 2: Example Cytotoxicity Data for this compound in a Cell-Based Assay
| This compound Concentration (µM) | % Cell Viability (Replicate 1) | % Cell Viability (Replicate 2) | % Cell Viability (Replicate 3) | Average % Cell Viability |
| 0.1 | 99.1 | 100.5 | 98.7 | 99.43 |
| 1 | 97.8 | 98.5 | 99.2 | 98.50 |
| 10 | 95.4 | 96.1 | 94.8 | 95.43 |
| 25 | 80.2 | 81.5 | 79.9 | 80.53 |
| 50 | 52.3 | 51.7 | 53.1 | 52.37 |
| 100 | 25.6 | 24.9 | 26.3 | 25.60 |
Experimental Protocols
Protocol 1: Determining the IC50 Value of this compound in a Biochemical Kinase Assay
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Prepare Reagents:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Prepare a serial dilution of this compound in the assay buffer, typically starting from a high concentration (e.g., 100 µM) and performing 10-fold dilutions.
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Prepare the Kinase X enzyme, substrate, and ATP solutions in the assay buffer.
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Assay Procedure:
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Add the diluted this compound or vehicle control to the wells of a microplate.
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Add the Kinase X enzyme to each well and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.
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Initiate the kinase reaction by adding the substrate and ATP.
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Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature.
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Stop the reaction and measure the signal (e.g., fluorescence, luminescence) using a plate reader.
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Data Analysis:
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Normalize the data to the positive (no enzyme) and negative (vehicle) controls.
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Plot the percent inhibition as a function of the log of the this compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
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Cell Seeding:
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment:
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Prepare a serial dilution of this compound in cell culture medium.
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Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle and untreated controls.
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Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
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MTT Assay:
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Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
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Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis:
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Normalize the data to the untreated control to determine the percent cell viability.
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Plot the percent cell viability as a function of the this compound concentration to determine the cytotoxic effects.
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Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X (ERK).
Caption: Workflow for optimizing this compound concentration in assays.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: BI-1230 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound BI-1230, a hypothetical inhibitor of the PI3K/Akt/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell cycle, proliferation, growth, and survival.[1][2][3][4] In many cancer types, this pathway is overactive, which promotes unregulated cell growth and reduces apoptosis.[1] this compound is designed to block this aberrant signaling to control cancer cell proliferation.
Q2: In which experimental assays can this compound be used?
A2: this compound is suitable for a variety of in vitro and in vivo experimental assays designed to assess its impact on the PI3K/Akt/mTOR pathway and cellular processes. These include, but are not limited to:
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Cell Viability and Proliferation Assays: (e.g., MTT, XTT, CellTiter-Glo®) to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
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Western Blotting: to analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt, mTOR, S6K, and 4E-BP1.
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Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to investigate if this compound induces programmed cell death.
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In vivo tumor xenograft studies: to evaluate the anti-tumor efficacy of this compound in animal models.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). For in vivo studies, the appropriate vehicle will depend on the specific experimental design and route of administration. Always refer to the product-specific datasheet for detailed instructions. Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Problem 1: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting to dispense equal cell numbers into each well. |
| Edge Effects | Avoid using the outer wells of the microplate, which are more susceptible to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium. |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use new pipette tips for each replicate and condition. |
| Incomplete Reagent Mixing | After adding reagents like MTT or the solubilization solution, mix gently but thoroughly on an orbital shaker. Avoid introducing bubbles. |
Problem 2: No significant decrease in cell viability with this compound treatment.
| Possible Cause | Recommended Solution |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions. Prepare fresh dilutions for each experiment. |
| Drug Inactivity | Confirm the purity and identity of your this compound compound. Include a positive control compound known to induce cytotoxicity in your cell line. |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance to PI3K/Akt/mTOR inhibition. Consider using a different cell line or a higher concentration range of this compound. |
| Insufficient Incubation Time | The cytotoxic or cytostatic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Drug Binding to Serum | Components in the fetal bovine serum (FBS) of the culture medium can sometimes bind to and inactivate the compound. Consider reducing the serum concentration during treatment, if appropriate for your cell line. |
Western Blotting for Phosphorylated Proteins
Problem 3: Weak or no signal for phosphorylated proteins (e.g., p-Akt, p-mTOR).
| Possible Cause | Recommended Solution |
| Low Protein Expression/Phosphorylation | Ensure your cell line expresses the target proteins at detectable levels. You may need to stimulate the pathway (e.g., with growth factors like IGF-1) to induce phosphorylation before treatment with this compound. |
| Inefficient Protein Extraction | Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status and integrity of your proteins. Keep samples on ice throughout the extraction process. |
| Poor Antibody Quality | Use antibodies that are validated for Western blotting and specific for the phosphorylated form of the target protein. |
| Suboptimal Antibody Dilution | Optimize the primary and secondary antibody concentrations. A higher concentration is not always better and can lead to increased background. |
| Insufficient Protein Loading | Load an adequate amount of protein per lane (typically 20-40 µg of total cell lysate). |
| Inefficient Transfer | Ensure complete transfer of proteins from the gel to the membrane. Use a positive control to verify transfer efficiency. |
Problem 4: High background on the Western blot membrane.
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature using an appropriate blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST). Some phospho-antibodies may require BSA for blocking. |
| Insufficient Washing | Increase the number and duration of washing steps after primary and secondary antibody incubations. |
| High Antibody Concentration | Reduce the concentration of the primary or secondary antibody. |
| Contaminated Buffers | Use freshly prepared buffers to avoid microbial growth that can cause non-specific signals. |
Experimental Protocols
MTT Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
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MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for p-Akt (Ser473)
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
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SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize for protein loading.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of phosphorylated proteins.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]
Technical Support Center: Improving BI-1230 Efficacy in Cell Culture
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the efficacy of BI-1230 in cell culture experiments. Our goal is to address specific issues that may arise during your research, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general protocol for preparing this compound for cell culture experiments?
For optimal results, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to minimize the final DMSO concentration in the cell culture medium to less than 0.1% to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C and protect it from light. When preparing working concentrations, dilute the stock solution in pre-warmed, complete cell culture medium.
Q2: I am observing lower than expected efficacy of this compound. What are the potential causes?
Several factors can contribute to reduced this compound efficacy:
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Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound due to their unique genetic and proteomic profiles.
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Drug Concentration and Exposure Time: The concentration of this compound and the duration of treatment are critical parameters. Insufficient concentration or exposure time may not be adequate to induce the desired biological effect.
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Cell Density: High cell confluency can sometimes reduce the effective concentration of the drug available to each cell.
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Drug Degradation: Improper storage or handling of this compound can lead to its degradation.
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Development of Resistance: Prolonged exposure to the drug may lead to the development of resistance mechanisms in the cell population.
Q3: How can I assess the cytotoxic effects of this compound in my cell line?
Standard cell viability assays are recommended to determine the cytotoxic effects of this compound. These include:
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MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
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Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity.
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Real-Time Cell Analysis: Instruments that measure cellular impedance can provide continuous monitoring of cell proliferation and viability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Potency / High IC50 Value | Inaccurate drug concentration. | Verify the concentration of the this compound stock solution. Prepare fresh dilutions for each experiment. |
| Suboptimal incubation time. | Perform a time-course experiment to determine the optimal duration of drug exposure for your specific cell line. | |
| Cell confluency is too high. | Seed cells at a lower density to ensure adequate drug exposure per cell. | |
| Drug degradation. | Ensure proper storage of this compound stock solution at -20°C or -80°C, protected from light and repeated freeze-thaw cycles. | |
| Inconsistent Results Between Experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Inconsistent cell seeding density. | Ensure precise and consistent cell seeding across all wells and experiments. | |
| Fluctuation in incubator conditions. | Regularly calibrate and monitor incubator temperature, CO2, and humidity levels. | |
| High Background Signal in Assays | Contamination of cell culture. | Regularly test for mycoplasma and other microbial contaminants. Practice sterile cell culture techniques. |
| Issues with assay reagents. | Check the expiration dates and proper storage of all assay reagents. Include appropriate positive and negative controls. | |
| Unexpected Cell Morphology Changes | Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Include a vehicle control (DMSO-treated cells) in your experiments. |
| Off-target effects of this compound. | Investigate potential off-target effects by consulting literature or performing additional molecular analyses. |
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
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Cell Treatment: Treat cells with this compound at the desired concentrations in a 6-well plate.
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Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizing Experimental Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A typical experimental workflow for evaluating the efficacy of this compound in cell culture.
Caption: A decision tree to guide troubleshooting efforts for low this compound efficacy.
Disclaimer: The information provided in this technical support center is intended for research use only. Researchers should always adhere to their institution's safety guidelines and protocols when handling chemical reagents and conducting cell culture experiments.
Technical Support Center: BI-1230 Off-Target Effects Investigation
Disclaimer: As "BI-1230" does not correspond to a publicly documented investigational compound, this technical support guide has been generated as a representative framework for a fictional selective kinase inhibitor. The information provided is based on established principles and methodologies for investigating the off-target effects of kinase inhibitors.
This guide is intended for researchers, scientists, and drug development professionals using this compound, a selective inhibitor of Serine/Threonine Kinase X (STK-X). Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you design, execute, and interpret experiments related to the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound and why are they a concern?
A1: this compound was designed for high selectivity towards STK-X. However, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations.[1][2] Off-target binding can lead to unintended modulation of other signaling pathways, which may result in cellular toxicity, confounding experimental results, or adverse effects in preclinical models.[3][4] Preclinical screens have suggested potential low-affinity interactions with kinases in the SRC family and Cyclin-Dependent Kinase (CDK) family.
Q2: How can I distinguish between on-target and off-target effects of this compound in my cellular assays?
A2: Several strategies can be employed to differentiate on-target from off-target effects:
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Dose-Response Analysis: On-target effects should correlate with the IC50 of this compound for STK-X, while off-target effects may only appear at significantly higher concentrations.
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Use of a Structurally Unrelated Inhibitor: If another selective STK-X inhibitor with a different chemical scaffold phenocopies the effects of this compound, it is more likely an on-target effect.
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Genetic Knockdown/Knockout: The phenotype observed with this compound treatment should mimic the phenotype of STK-X knockdown or knockout in the same cell line.
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Rescue Experiments: Transfecting cells with a drug-resistant mutant of STK-X should reverse the on-target effects but not the off-target effects.[3]
Q3: What is the recommended maximum concentration of this compound to use in cell culture to minimize off-target effects?
A3: For most cell-based assays, we recommend using this compound at a concentration no higher than 10 times its in-cell EC50 for STK-X inhibition. It is crucial to perform a dose-response curve in your specific cell line to determine the optimal concentration that elicits the desired on-target effect without significant toxicity or off-target signaling.
Troubleshooting Guides
Issue 1: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition of STK-X.
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Question: Could this be an off-target effect?
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Answer: Yes, high cytotoxicity can be a result of off-target kinase inhibition.
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Troubleshooting Step 1: Perform a kinome-wide selectivity screen at the cytotoxic concentration to identify unintended kinase targets.
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Troubleshooting Step 2: Compare the cytotoxicity of this compound in your parental cell line versus a cell line where a suspected off-target kinase (e.g., a key CDK) has been knocked out. A reduction in cytotoxicity in the knockout line would suggest an off-target liability.
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Troubleshooting Step 3: Ensure the compound is fully solubilized in your culture media and that the vehicle (e.g., DMSO) concentration is not causing toxicity.
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Issue 2: My results with this compound are inconsistent with STK-X knockdown (e.g., via siRNA or CRISPR).
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Question: Why would the pharmacological inhibition and genetic knockdown of the same target yield different results?
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Answer: Discrepancies can arise from several factors:
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Off-Target Effects of this compound: The inhibitor may be affecting other pathways not modulated by STK-X knockdown.
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Incomplete Knockdown: The genetic approach may not have completely eliminated the target protein, leaving residual kinase activity.
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Compensatory Mechanisms: Cells may adapt differently to the acute pharmacological inhibition versus the more chronic loss of the protein following genetic knockdown.
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Troubleshooting Step 1: Confirm the efficiency of your STK-X knockdown by Western blot.
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Troubleshooting Step 2: Perform a whole-transcriptome analysis (RNA-seq) on cells treated with this compound and on STK-X knockdown cells. Comparing the gene expression profiles can help identify signaling pathways uniquely affected by the compound.
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Data Presentation
Table 1: Kinome Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against a panel of kinases. The data is presented as the percentage of inhibition at a 1 µM concentration.
| Kinase Family | Kinase Target | % Inhibition @ 1 µM |
| Serine/Threonine | STK-X (On-Target) | 98% |
| Serine/Threonine | AKT1 | 15% |
| Serine/Threonine | PKA | 8% |
| Tyrosine Kinase | SRC | 45% |
| Tyrosine Kinase | LYN | 38% |
| Tyrosine Kinase | EGFR | 5% |
| CDK | CDK2 | 52% |
| CDK | CDK9 | 25% |
Table 2: Cellular Potency of this compound in Wild-Type vs. Knockout Cell Lines
This table shows the half-maximal effective concentration (EC50) of this compound for reducing cell viability in different genetic backgrounds.
| Cell Line | Genotype | This compound EC50 (µM) |
| HT-29 | Wild-Type | 1.2 |
| HT-29 | STK-X Knockout | > 25 |
| HT-29 | CDK2 Knockout | 8.5 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a luminescence-based assay to measure the half-maximal inhibitory concentration (IC50) of this compound against purified STK-X.
-
Reagent Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute this series in Kinase Assay Buffer.
-
Dilute recombinant active STK-X kinase and its specific peptide substrate in Kinase Assay Buffer.
-
Prepare ATP solution in Kinase Assay Buffer at a concentration equal to the Km for STK-X.
-
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of the this compound dilution or DMSO vehicle control to the wells.
-
Add 5 µL of the STK-X/substrate mix.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 2.5 µL of the ATP solution to initiate the kinase reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to controls and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA™) for Target Engagement
This protocol is used to confirm that this compound directly binds to and stabilizes STK-X in a cellular environment.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control for 1 hour.
-
-
Heating Step:
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Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant (containing soluble proteins) to new tubes.
-
-
Detection by Western Blot:
-
Normalize the protein concentration of all samples.
-
Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for STK-X.
-
Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for STK-X at each temperature.
-
Plot the percentage of soluble STK-X relative to the non-heated control against the temperature to generate melting curves for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: Whole-Transcriptome Sequencing (RNA-seq) for Off-Target Pathway Analysis
This protocol outlines a workflow to identify cellular pathways affected by this compound, distinguishing on-target from potential off-target signatures.
-
Experimental Design:
-
Prepare triplicate samples for each condition: (a) Vehicle control, (b) this compound treated, (c) STK-X siRNA knockdown.
-
Treat cells for a relevant time point (e.g., 24 hours).
-
-
RNA Extraction and Library Preparation:
-
Harvest cells and extract total RNA using a suitable kit, ensuring high quality (RIN > 8).
-
Perform poly(A) selection to enrich for mRNA.
-
Prepare sequencing libraries using a stranded RNA-seq library preparation kit.
-
-
Sequencing:
-
Sequence the libraries on an Illumina platform (e.g., NovaSeq) to a depth of at least 20 million reads per sample.
-
-
Data Analysis:
-
Align reads to the reference genome and quantify gene expression.
-
Perform differential gene expression (DGE) analysis for: (a) this compound vs. Vehicle and (b) STK-X knockdown vs. Vehicle.
-
Use pathway analysis tools (e.g., GSEA, IPA) to identify enriched signaling pathways in both DGE lists.
-
Compare the pathway results. Pathways enriched in both datasets are likely on-target. Pathways uniquely enriched in the this compound treated samples are potential off-target effects that warrant further investigation.
-
Mandatory Visualization
Caption: Hypothetical STK-X signaling pathway and potential off-target interactions of this compound.
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Overcoming In Vitro Resistance to BI-1230
Welcome to the technical support center for BI-1230. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address challenges encountered during in vitro experiments, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a monoclonal antibody that targets FcγRIIB (CD32B), the only inhibitory Fc gamma receptor.[1][2] FcγRIIB is expressed on various immune cells and has been shown to negatively regulate both innate and adaptive immunity.[2][3] In the context of cancer therapy, particularly with other monoclonal antibodies like rituximab, high expression of FcγRIIB on tumor cells can lead to resistance.[2] This occurs because FcγRIIB can accelerate the internalization of the therapeutic antibody from the tumor cell surface, which reduces its effectiveness in mediating antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP). This compound is designed to block FcγRIIB, thereby preventing this internalization and enhancing the efficacy of other therapeutic antibodies.
Q2: What are the potential mechanisms of resistance to this compound in vitro?
While direct resistance to this compound itself is not extensively documented, resistance to the combination therapy (e.g., this compound + another monoclonal antibody) can be understood through general mechanisms of antibody therapy resistance. These can be broadly categorized as:
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Target-related resistance:
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Downregulation or loss of FcγRIIB expression: Although this compound targets FcγRIIB, prolonged exposure could theoretically select for cell populations with reduced or no FcγRIIB expression. However, one study showed that in vitro treatment of Daudi cells with a similar anti-CD32B antibody did not alter CD32B expression levels.
-
Mutations in the FcγRIIB binding site: Genetic mutations in the epitope targeted by this compound could prevent the antibody from binding effectively.
-
-
Cellular resistance mechanisms:
-
Upregulation of anti-apoptotic pathways: Cancer cells can acquire resistance to antibody-mediated killing by upregulating survival pathways (e.g., Bcl-2 family proteins) that counteract the pro-apoptotic signals induced by the therapy.
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Alterations in downstream signaling: Changes in signaling pathways downstream of FcγRIIB or the target of the partner antibody could compensate for the intended therapeutic effect.
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump therapeutic agents out of the cell, although this is more common with small molecule inhibitors.
-
Q3: How can I generate a this compound resistant cell line in vitro?
Developing a resistant cell line is a key step in studying resistance mechanisms. A common method is through continuous drug exposure:
-
Determine the initial inhibitory concentration (IC50): First, establish the concentration of the combination therapy (e.g., this compound + rituximab) that inhibits 50% of cell growth for your specific cell line.
-
Gradual dose escalation: Culture the cancer cells in the presence of a low concentration of the therapeutic combination (e.g., below the IC50).
-
Stepwise concentration increase: As the cells adapt and resume proliferation, gradually increase the drug concentration in a stepwise manner. If significant cell death occurs (e.g., >50%), it may be necessary to return to the previous, lower concentration for a period.
-
Establishment of a resistant clone: Continue this process over several weeks to months until a cell population can proliferate in the presence of a significantly higher concentration of the drug combination compared to the parental cell line.
-
Clonal isolation: Once a resistant population is established, single-cell cloning through limiting dilution can be performed to ensure a homogenous resistant cell line.
Troubleshooting Guides
Problem 1: Loss of this compound efficacy in combination with another therapeutic antibody over time in culture.
This could indicate the development of acquired resistance in your cell line.
| Possible Cause | Suggested Solution |
| Selection of a resistant subpopulation | 1. Verify FcγRIIB expression: Use flow cytometry to compare FcγRIIB surface expression between your treated (potentially resistant) cells and the parental cell line. A significant decrease may indicate target loss. 2. Sequence the FcγRIIB gene: Check for mutations in the this compound binding region. 3. Perform a cell viability assay: Compare the IC50 of the combination therapy in the parental and suspected resistant cells to quantify the level of resistance. |
| Changes in cellular signaling pathways | 1. Analyze downstream signaling: Use techniques like Western blotting or phospho-flow cytometry to investigate key signaling pathways involved in cell survival and apoptosis (e.g., PI3K/Akt, NF-κB). 2. Assess expression of anti-apoptotic proteins: Evaluate the levels of proteins like Bcl-2 and Mcl-1, which can confer resistance to apoptosis. |
| Increased drug efflux | 1. Rhodamine 123 accumulation assay: This functional assay can be used to assess the activity of P-glycoprotein, a common drug efflux pump. A decrease in rhodamine 123 accumulation in the treated cells compared to parental cells suggests increased efflux. The addition of a P-gp inhibitor like verapamil should reverse this effect. |
Problem 2: High intrinsic resistance to this compound combination therapy in a new cell line.
Some cell lines may exhibit inherent resistance to the therapeutic strategy.
| Possible Cause | Suggested Solution |
| Low or absent FcγRIIB expression | Quantify FcγRIIB expression: Use flow cytometry to determine the level of FcγRIIB on the cell surface. Cell lines with low or no expression are unlikely to respond to a this compound-based strategy that relies on blocking this receptor. |
| Dominant survival pathways | Profile the cell line: Conduct baseline characterization of the cell line's key signaling pathways. Cell lines with strong constitutive activation of pro-survival pathways may be less dependent on the pathways targeted by the antibody combination. |
| Pre-existing resistance mechanisms | Genomic and transcriptomic analysis: Sequence the cell line to identify any pre-existing mutations in genes associated with antibody resistance. Analyze the transcriptome to identify upregulated genes that could contribute to a resistant phenotype. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol outlines the gradual drug induction method.
-
Cell Seeding: Plate the desired cancer cell line (e.g., a lymphoma cell line expressing CD20 and FcγRIIB) in appropriate culture vessels and media.
-
Initial Drug Concentration: Treat the cells with a low concentration of the this compound combination therapy (e.g., starting at the IC10 or IC20).
-
Monitoring and Passaging: Monitor cell viability and morphology regularly. When the cells reach approximately 80% confluency and show stable growth, passage them and re-seed with fresh medium containing the same drug concentration. Maintain the cells at each concentration for 2-3 passages.
-
Dose Escalation: Gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Resistance Confirmation: A cell line is generally considered resistant when its IC50 value is significantly higher (e.g., 3-fold or more) than the parental cell line.
-
Cryopreservation: Periodically freeze down vials of cells at different stages of resistance development.
Protocol 2: Rhodamine 123 Accumulation Assay for P-glycoprotein Function
This protocol assesses the function of the P-glycoprotein drug efflux pump.
-
Cell Seeding: Seed both the parental and suspected resistant cells in a 6-well plate at a density of 1 x 10^5 cells per well and incubate for 24 hours.
-
Incubation with Rhodamine 123: Add the P-gp substrate Rhodamine 123 (e.g., at 1 µM) to the wells. For a control to inhibit P-gp, also treat a set of wells with a P-gp inhibitor such as verapamil (e.g., at 20 µM).
-
Incubation: Incubate the plates for 1 hour at 37°C and 5% CO2.
-
Cell Harvesting and Washing: Harvest the cells, wash them twice with ice-cold PBS, and resuspend the cell pellet in ice-cold PBS for analysis.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Reduced fluorescence in the resistant cells compared to the parental cells, which is reversible with a P-gp inhibitor, indicates increased P-gp activity.
Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow for generating and characterizing this compound resistant cell lines.
Caption: this compound mechanism to overcome FcγRIIB-mediated resistance.
References
- 1. Resistance is futile: Targeting the inhibitory FcγRIIB (CD32B) to maximize immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance is futile: Targeting the inhibitory FcγRIIB (CD32B) to maximize immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Fcγ receptor is required for the maintenance of tolerance through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BI-1230 Pharmacokinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-1230. Our aim is to facilitate smoother experimental workflows and ensure data integrity during pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, single-digit nanomolar inhibitor of the Hepatitis C Virus (HCV) NS3 protease and viral replication.[1][2][3] Its mechanism of action is the inhibition of the HCV NS3 serine protease, an enzyme essential for viral replication.[3] By binding to the active site of the NS3 protease, this compound prevents the proteolytic cleavage of the HCV polyprotein, thereby halting the viral life cycle.[3]
Q2: What are the known pharmacokinetic properties of this compound?
A2: this compound has demonstrated good pharmacokinetic characteristics in preclinical species such as rats and dogs. Key in vivo pharmacokinetic parameters in rats are summarized in the table below.
Q3: Is there an inactive control compound available for in vitro studies with this compound?
A3: Yes, BI-1675 is suggested as an inactive control compound for in vitro experiments involving this compound.
Q4: Where can I obtain this compound for research purposes?
A4: this compound was developed by Boehringer Ingelheim and has been made available free of charge through their open innovation portal, opnMe.com, along with its negative control.
Troubleshooting Guide
This guide addresses common issues that may arise during the pharmacokinetic evaluation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between subjects. | - Inconsistent dosing technique (oral gavage, IV injection).- Differences in food and water intake.- Genetic variability in metabolic enzymes among test subjects.- Sample handling and processing inconsistencies. | - Ensure all personnel are thoroughly trained on standardized dosing procedures.- Standardize feeding schedules for all animal subjects.- If possible, use a more genetically homogeneous animal strain.- Implement and strictly follow a standardized protocol for blood collection, processing, and storage. |
| Lower than expected oral bioavailability. | - Poor absorption from the gastrointestinal tract.- High first-pass metabolism in the gut wall or liver.- Formulation issues leading to poor dissolution.- P-glycoprotein (P-gp) efflux. | - Evaluate the Caco-2 permeability of this compound to assess intestinal absorption.- Conduct in vitro metabolism studies using liver microsomes or hepatocytes to quantify metabolic stability.- Test different formulations or vehicles to improve solubility and dissolution.- Investigate if this compound is a substrate for P-gp or other efflux transporters. |
| Difficulty in quantifying this compound in plasma samples. | - Suboptimal analytical method (e.g., LC-MS/MS).- Low compound stability in the biological matrix.- Interference from endogenous plasma components. | - Optimize the mass spectrometry parameters (e.g., parent and daughter ions, collision energy).- Adjust the liquid chromatography method (e.g., column, mobile phase) to improve peak shape and resolution.- Assess the stability of this compound in plasma at different temperatures and through freeze-thaw cycles. Add a stabilizer if necessary.- Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering substances. |
| Unexpectedly rapid clearance. | - High hepatic extraction ratio.- Rapid metabolism by cytochrome P450 enzymes or other metabolic pathways.- Efficient renal clearance. | - Determine the in vitro metabolic clearance in liver microsomes or hepatocytes from the relevant species.- Identify the specific metabolic enzymes responsible for this compound metabolism.- Measure the extent of urinary excretion of the parent compound. |
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (5 mg/kg) |
| Maximum Concentration (Cmax) | - | 405 nM |
| Time to Cmax (Tmax) | - | 1.8 hours |
| Area Under the Curve (AUC0-inf) | - | 2550 nM*h |
| Half-life (T1/2) | - | 2.1 hours |
| Clearance (CL) | 15 ml/min/kg | - |
| Volume of Distribution (Vss) | 2.05 L/kg | - |
| Mean Residence Time (MRT) | 2.3 hours | - |
| Oral Bioavailability (F) | - | 42% |
Data sourced from MedchemExpress.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats (Oral and Intravenous Administration)
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water. Animals are fasted overnight before dosing.
-
Formulation:
-
Intravenous (IV): Prepare a 1 mg/mL solution of this compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).
-
Oral (PO): Prepare a 2 mg/mL suspension of this compound in a vehicle such as 0.5% methylcellulose in water.
-
-
Dosing:
-
IV Group (n=3-5): Administer a single bolus dose of 2 mg/kg via the tail vein.
-
PO Group (n=3-5): Administer a single dose of 5 mg/kg via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 0.2 mL) from the tail vein or saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
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Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate PK parameters using non-compartmental analysis with software such as Phoenix WinNonlin.
Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Logic diagram for troubleshooting high data variability.
Caption: this compound mechanism of action in inhibiting HCV replication.
References
Technical Support Center: BI-1206 In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the monoclonal antibody BI-1206. The information is based on publicly available preclinical and clinical data.
Troubleshooting Guide
Issue: Infusion-Related Reactions (IRRs) Observed During Intravenous (IV) Administration
Symptoms: Researchers may observe adverse reactions in animal models shortly after or during IV infusion of BI-1206, such as signs of distress, changes in breathing, or anaphylactic-like responses.
Root Cause Analysis:
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Cytokine Release: As a monoclonal antibody, BI-1206 can induce infusion-related reactions, which are often associated with transient cytokine release.
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On-Target Effects: The binding of BI-1206 to its target, FcγRIIB, on immune cells can lead to rapid activation and subsequent release of inflammatory mediators.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing infusion-related reactions.
Recommended Actions:
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Pre-medication: Based on preclinical studies, pre-medication with corticosteroids has been shown to mitigate infusion-related reactions.[1] A regimen of administering corticosteroids 16-24 hours and again 1 hour prior to BI-1206 infusion can be implemented.[1]
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Split Dose Administration: In clinical trials, a split-dose administration has been explored to reduce the risk and intensity of these events.[2]
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Monitoring: Closely monitor subjects during and after infusion for any signs of adverse reactions.
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Consider Subcutaneous (SC) Formulation: BioInvent has developed a subcutaneous formulation of BI-1206, in part to improve the safety and tolerability profile by allowing for a slower systemic entry.[3] If IV administration proves challenging, utilizing the SC formulation is a primary alternative.
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: What is the recommended formulation for BI-1206 in in vivo studies?
A1: Specific formulation details for BI-1206 are proprietary. However, it is a monoclonal antibody that has been successfully formulated for both intravenous (IV) and subcutaneous (SC) administration in clinical trials. For preclinical studies, it is crucial to use a buffered saline solution appropriate for the animal model, ensuring sterility and physiological pH.
Q2: What are the available routes of administration for BI-1206?
A2: BI-1206 has been administered intravenously and subcutaneously in clinical settings. The choice of administration route can impact the pharmacokinetic and safety profile.
-
Intravenous (IV): Allows for rapid and complete bioavailability. However, as noted in the troubleshooting guide, it may be associated with infusion-related reactions.
-
Subcutaneous (SC): This route provides a slower release and absorption, which can lead to a more prolonged time on target and an improved safety and tolerability profile. The SC formulation is being developed to enhance patient convenience and compliance.
Q3: Are there any known solubility issues with BI-1206?
A3: While specific solubility data is not publicly available, the successful development of both IV and SC formulations suggests that BI-1206 has adequate solubility in aqueous-based, physiologically compatible buffers. As with most monoclonal antibodies, formulation development would have addressed potential challenges such as aggregation and instability.
Dosing and Efficacy
Q4: What are the typical dose ranges for BI-1206 in in vivo experiments?
A4: In a Phase 1/2a clinical trial in combination with rituximab, IV doses of BI-1206 ranged from 30 mg to 100 mg. For preclinical animal studies, dose-ranging studies are recommended to determine the optimal dose for the specific model and indication.
Q5: How does BI-1206 administration impact the efficacy of other therapeutic antibodies like rituximab or pembrolizumab?
A5: BI-1206 is designed to enhance the efficacy of other therapeutic antibodies. By blocking the inhibitory FcγRIIB receptor, BI-1206 prevents the internalization and degradation of co-administered antibodies like rituximab and overcomes resistance mechanisms to anti-PD-1 therapies such as pembrolizumab. In preclinical models, BI-1206 has been shown to significantly enhance the anti-tumor efficacy of rituximab-based therapies.
Quantitative Data Summary
| Parameter | Value | Source |
| Clinical Dose Range (IV) | 30 mg - 100 mg (in combination with rituximab) | |
| Administration Routes | Intravenous (IV), Subcutaneous (SC) | |
| Observed Clinical Responses (with Rituximab in NHL) | Overall Response Rate (ORR): 59% (Follicular Lymphoma) Complete Response Rate (CRR): 36% (Follicular Lymphoma) | |
| Observed Clinical Responses (with Pembrolizumab in Solid Tumors) | 1 Complete Response, 1 Partial Response, 11 Stable Disease (out of 36 evaluable patients) |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol is a generalized representation based on published preclinical studies.
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Animal Model: Utilize immunodeficient mice (e.g., NSG) for patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models of the cancer of interest (e.g., mantle cell lymphoma).
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Tumor Implantation: Implant tumor cells subcutaneously or intravenously, depending on the desired tumor model (solid or disseminated).
-
Tumor Growth Monitoring: Monitor tumor growth using calipers for subcutaneous tumors or bioluminescence imaging for disseminated models.
-
Treatment Groups: Establish multiple treatment groups, including:
-
Vehicle Control
-
BI-1206 alone
-
Combination antibody alone (e.g., rituximab)
-
BI-1206 in combination with the other antibody
-
-
Dosing and Administration:
-
Determine the appropriate dose and schedule based on preliminary studies.
-
Administer BI-1206 via IV (e.g., tail vein injection) or SC injection.
-
If administering IV, consider pre-medication with corticosteroids to minimize infusion reactions.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly.
-
Monitor animal body weight and overall health.
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At the end of the study, collect tumors and other tissues for downstream analysis (e.g., immunohistochemistry, flow cytometry).
-
-
Data Analysis: Statistically compare tumor growth inhibition between the different treatment groups.
Experimental Workflow Diagram:
Caption: Generalized workflow for an in vivo efficacy study of BI-1206.
Mechanism of Action
Signaling Pathway of BI-1206 Action:
Caption: BI-1206 blocks the inhibitory FcγRIIB to enhance antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis (ADCP).
References
- 1. BioInvent presents promising new clinical and preclinical data on anti-FcγRllB antibody, BI-1206, at the ASH Annual Meeting [prnewswire.com]
- 2. ascopubs.org [ascopubs.org]
- 3. BioInvent Announces Promising Phase 1 Data of BI-1206 in Combination with KEYTRUDA® (pembrolizumab) in Solid Tumors | BioInvent [bioinvent.com]
Technical Support Center: BI-1230 and its Negative Control
This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental setup for BI-1230, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, and its corresponding negative control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of the HCV NS3/4A serine protease.[1] This protease is essential for the replication of the Hepatitis C virus, as it is responsible for cleaving the viral polyprotein into mature, functional proteins. By inhibiting this enzyme, this compound effectively blocks viral replication.
Q2: What is the recommended negative control for this compound and why is it important?
A2: The recommended negative control for this compound is BI-1675 . BI-1675 is a structurally related analog of this compound that is inactive against the HCV NS3/4A protease. Using a structurally similar but inactive compound as a negative control is crucial to ensure that the observed antiviral effects are specifically due to the inhibition of the target protease and not due to off-target effects or general cytotoxicity of the chemical scaffold.
Q3: Where can I obtain this compound and its negative control, BI-1675?
A3: Both this compound and its negative control, BI-1675, are available through Boehringer Ingelheim's open science portal, opnMe. These compounds are provided to the scientific community to foster research and innovation.
Q4: In what types of assays can I use this compound and BI-1675?
A4: this compound and BI-1675 are suitable for a variety of in vitro assays, including:
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Enzymatic Assays: To directly measure the inhibition of purified or recombinant HCV NS3/4A protease activity.[2]
-
Cell-Based HCV Replicon Assays: To assess the inhibition of viral replication in a cellular context, typically using human hepatoma cell lines like Huh-7 that harbor an HCV replicon.[3][4]
-
Infectious Virus Assays: To evaluate the effect of the compounds on the full viral life cycle.
Troubleshooting Guide
Issue 1: High variability in results between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension and proper mixing before and during plating. Visually inspect plates after seeding to confirm even cell distribution. |
| Inconsistent compound concentration | Calibrate pipettes regularly. Use a fresh dilution series for each experiment. Ensure complete solubilization of compounds in the vehicle (e.g., DMSO). |
| Edge effects in microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Cellular health | Do not use cells that are over-confluent or have been passaged too many times. Regularly check for mycoplasma contamination. |
Issue 2: No significant difference in antiviral activity between this compound and the negative control BI-1675.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity at the tested concentrations | Determine the 50% cytotoxic concentration (CC50) for both compounds in your specific cell line using a cell viability assay (e.g., MTS, MTT). Ensure that the concentrations used in the antiviral assay are well below the CC50. |
| Assay artifacts | Some assay readouts (e.g., luciferase reporters) can be non-specifically affected by compounds. Run a counter-screen with the parental cell line (not containing the replicon) to identify any such effects. |
| Compound degradation | Ensure proper storage of the compounds (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Incorrect negative control used | Verify that you are using BI-1675 as the negative control for this compound. |
Issue 3: this compound shows lower than expected potency (high EC50 value).
| Possible Cause | Troubleshooting Step |
| Suboptimal assay conditions | Optimize assay parameters such as incubation time, cell density, and substrate concentration (for enzymatic assays). |
| High serum concentration in media | High protein binding of this compound in the presence of serum can reduce its effective concentration. Consider reducing the serum percentage during the compound treatment period, if compatible with cell health. |
| Development of viral resistance | If using a long-term culture model, the replicon may have acquired resistance mutations. Sequence the NS3 protease region of the replicon to check for known resistance-associated substitutions. |
| Compound precipitation | Visually inspect the media for any signs of compound precipitation after addition. If precipitation is observed, consider using a lower top concentration or a different solvent. |
Quantitative Data Summary
The following table summarizes the reported potency and cytotoxicity of this compound in relevant assays. Note that these values can vary depending on the specific experimental conditions (e.g., cell line, replicon genotype, assay format).
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | HCV Replicon (Genotype 1b) | Huh-7 | EC50 | <1.8 nM | |
| This compound | HCV Replicon (Genotype 1a) | Huh-7 | EC50 | 4.6 nM | |
| This compound | Enzymatic Assay | - | IC50 | 6.7 nM | |
| This compound | Cytotoxicity | - | CC50 | >10 µM (typical for specific inhibitors) | General knowledge |
| BI-1675 | HCV Replicon/Enzymatic | Huh-7 / - | EC50/IC50 | Inactive | Assumed based on negative control status |
Experimental Protocols
Cell-Based HCV Replicon Assay Protocol
This protocol provides a general framework for assessing the antiviral activity of this compound and BI-1675 using a Huh-7 cell line harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b)
-
Complete DMEM (with 10% FBS, penicillin/streptomycin, and G418 for selection)
-
This compound and BI-1675 stock solutions (e.g., 10 mM in DMSO)
-
Assay medium (e.g., DMEM with 2% FBS)
-
White, opaque 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
Cell viability assay reagent (e.g., MTS or MTT)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HCV replicon-containing Huh-7 cells.
-
Seed the cells in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and BI-1675 in assay medium. A typical concentration range would be from 100 nM down to the pM range in 3-fold dilutions.
-
Include a "vehicle control" (e.g., 0.1% DMSO in assay medium) and a "no-cell" control (media only).
-
Carefully remove the seeding medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
Quantification of HCV Replication (Luciferase Assay):
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Assessment of Cytotoxicity:
-
In a parallel plate seeded with the same cell density, perform a cell viability assay (e.g., MTS) according to the manufacturer's protocol after the same compound incubation period.
-
-
Data Analysis:
-
Normalize the luciferase signal for each well to the average of the vehicle control wells to obtain the percent inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression to determine the EC50 value.
-
Similarly, calculate the CC50 value from the cell viability data.
-
The Selectivity Index (SI) can be calculated as CC50 / EC50.
-
Visualizations
Caption: Workflow for assessing this compound efficacy and toxicity.
Caption: Logic of using a negative control to isolate on-target effects.
References
- 1. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Method to Simultaneously Monitor Hepatitis C Virus NS3 Helicase and Protease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: BI-1230 Antiviral Potency Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antiviral potency of BI-1230.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective chemical probe that acts as an inhibitor of the Hepatitis C Virus (HCV) NS3 protease. The NS3 protease is a viral enzyme essential for the replication of HCV. By inhibiting this enzyme, this compound blocks the cleavage of the viral polyprotein, a critical step in the production of mature viral proteins, thereby halting viral replication.
Q2: What are the reported in vitro efficacy and pharmacokinetic properties of this compound?
This compound has demonstrated nanomolar potency in both enzymatic and cell-based assays. Key quantitative data are summarized in the table below.
| Parameter | Value | Assay Type | Cell Line/Genotype | Reference |
| IC50 | 6.7 nM | Enzymatic Assay | - | |
| EC50 | 4.6 nM | Cell-based RNA Replication Assay | Huh7 / Genotype 1a | |
| EC50 | <1.8 nM | Cell-based RNA Replication Assay | Huh7 / Genotype 1b | |
| CL (rat) | 15 ml/min/kg | Pharmacokinetic Study | - | |
| Vss (rat) | 2.05 L/kg | Pharmacokinetic Study | - | |
| T1/2 (rat, oral) | 2.1 hours | Pharmacokinetic Study | - | |
| Cmax (rat, oral) | 405 nM | Pharmacokinetic Study | - | |
| F (rat, oral) | 42% | Pharmacokinetic Study | - |
Q3: How can the antiviral potency of this compound be enhanced?
While specific studies on enhancing the potency of this compound are not yet published, general strategies in antiviral drug development can be applied. These include:
-
Combination Therapy: Combining this compound with other antiviral agents that have different mechanisms of action can lead to synergistic or additive effects. This approach can also reduce the likelihood of developing drug-resistant viral variants.
-
Host-Targeting Agents: Co-administration with compounds that modulate host factors essential for viral replication can enhance the efficacy of direct-acting antivirals like this compound.
-
Structural Modification: Structure-activity relationship (SAR) studies can guide the chemical modification of this compound to improve its binding affinity to the NS3 protease or enhance its pharmacokinetic properties.
Troubleshooting Guides
Problem: Observed antiviral activity of this compound is lower than expected.
| Possible Cause | Suggested Solution |
| Compound Instability: | This compound may be degrading in the experimental conditions. Verify the stability of the compound in your cell culture medium at 37°C over the course of the experiment. Consider preparing fresh stock solutions for each experiment. |
| Suboptimal Compound Concentration: | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and viral strain. Ensure that the concentrations used are not causing significant cytotoxicity. |
| Cell Line Variability: | The antiviral activity of this compound may vary between different cell lines. Confirm the results in a different susceptible cell line, if available. |
| Viral Strain Resistance: | The viral strain used may have baseline resistance to NS3 protease inhibitors. Sequence the NS3 protease region of your viral stock to check for known resistance mutations. |
| Incorrect Assay Endpoint: | Ensure that the assay endpoint (e.g., CPE, viral RNA levels, reporter gene expression) is appropriate and sensitive enough to detect the antiviral effect. |
Problem: High cytotoxicity is observed at effective antiviral concentrations.
| Possible Cause | Suggested Solution |
| Off-Target Effects: | This compound may be interacting with cellular targets other than the HCV NS3 protease. While it is reported to be highly selective, this possibility cannot be entirely ruled out. |
| Solvent Toxicity: | The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the assay. Run a solvent control to assess its toxicity. |
| Cell Line Sensitivity: | The cell line being used may be particularly sensitive to the compound or the solvent. Determine the CC50 (50% cytotoxic concentration) of this compound in your cell line using a standard cytotoxicity assay (e.g., MTT, MTS). |
Experimental Protocols
Protocol 1: Determination of In Vitro Antiviral Activity (EC50) using a Luciferase Reporter Assay
This protocol is adapted from the methodology described for this compound.
-
Cell Seeding: Seed Huh7 cells harboring an HCV replicon with a luciferase reporter gene in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control (another known HCV inhibitor).
-
Treatment: Remove the growth medium from the cells and add the diluted compounds.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of viral replication for each concentration of this compound relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.
Protocol 2: Synergy Analysis of this compound in Combination with Another Antiviral Agent
This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of combining this compound with another anti-HCV drug.
-
Checkerboard Assay Setup: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the second antiviral agent along the y-axis. Include wells with each compound alone and a vehicle control.
-
Infection and Treatment: Seed susceptible cells (e.g., Huh7) in the prepared plate and infect with HCV at a low multiplicity of infection (MOI).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Endpoint Measurement: Quantify viral replication using a suitable method, such as qPCR for viral RNA or a luciferase reporter assay.
-
Synergy Analysis: Analyze the data using a synergy model such as the Bliss independence model or the Loewe additivity model to calculate a synergy score.
Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Workflow for assessing antiviral potency and synergy.
Caption: Troubleshooting logic for lower-than-expected antiviral activity.
Validation & Comparative
A Comparative Guide to BI-1230 and Other HCV NS3/4A Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational HCV NS3/4A protease inhibitor, BI-1230, with other notable inhibitors in its class. The following sections detail the inhibitor's performance based on available experimental data, outline the methodologies for key experiments, and visualize relevant biological pathways and experimental workflows.
The Role of NS3/4A Protease in the HCV Life Cycle
The Hepatitis C Virus (HCV) NS3/4A protease is a crucial enzyme for viral replication. The HCV genome is translated into a single large polyprotein that must be cleaved into individual functional proteins. The NS3/4A serine protease, a non-covalent heterodimer of the NS3 protease domain and its NS4A cofactor, is responsible for four of these essential cleavages, processing the non-structural region of the polyprotein (NS3/4A, NS4A/4B, NS4B/5A, and NS5A/5B junctions)[1]. By inhibiting this enzyme, HCV protease inhibitors effectively block the viral life cycle.
Beyond its role in polyprotein processing, the NS3/4A protease also plays a part in the virus's evasion of the host's innate immune system. It has been shown to cleave key cellular adaptor proteins, such as TRIF and MAVS, which are involved in signaling pathways that lead to the production of type I interferons[1][2][3][4]. This disruption of the host's antiviral response contributes to the establishment of chronic HCV infection.
Quantitative Comparison of HCV Protease Inhibitors
The following tables summarize the in vitro potency, resistance profiles, and pharmacokinetic parameters of this compound in comparison to a selection of first and second-generation HCV protease inhibitors.
Table 1: In Vitro Potency of HCV NS3/4A Protease Inhibitors
| Inhibitor | Generation | Target Genotype(s) | IC50 (nM) (Enzymatic Assay) | EC50 (nM) (Replicon Assay) | Reference(s) |
| This compound | Investigational | 1a, 1b | 6.7 | 4.6 (1a), <1.8 (1b) | |
| Telaprevir | First | 1 | 130 | 354 | |
| Boceprevir | First | 1 | 80 | ~200 | |
| Simeprevir | Second | 1, 4 | ~0.5 | ~7 | |
| Paritaprevir (ABT-450) | Second | 1, 4 | ~1 | 1.0 (1a), 0.21 (1b) | |
| Grazoprevir | Second | 1, 4 | ~0.03 | ~0.4 | |
| Glecaprevir | Second | 1-6 | ~0.1 | ~3.5 | |
| Voxilaprevir | Second | 1-6 | ~0.02 | ~0.5 |
Table 2: Resistance Profiles of HCV NS3/4A Protease Inhibitors
| Inhibitor | Key Resistance-Associated Substitutions (RASs) | Fold-Change in EC50 vs. Wild-Type |
| This compound | Data not publicly available | Data not publicly available |
| Telaprevir | V36M, T54A, R155K, A156S/T | Moderate to High |
| Boceprevir | V36A/M, T54A/S, V55A, R155K/T, A156S, V170A/T | Moderate to High |
| Simeprevir | Q80K (baseline polymorphism), R155K, D168A/V/T | Moderate to High |
| Paritaprevir (ABT-450) | R155K, D168V/Y | 37-fold (R155K), 96-337-fold (D168V/Y) |
| Grazoprevir | R155K, D168A/G/V | Low to Moderate |
| Glecaprevir | A156V, D168A/V | Low |
| Voxilaprevir | D168A/V | Low |
Table 3: Pharmacokinetic Properties of HCV Protease Inhibitors
| Inhibitor | Species | Key Pharmacokinetic Parameters | Reference(s) |
| This compound | Rat | T1/2: 2.1 h, Cmax: 405 nM, AUC0-inf: 2550 nM*h, F: 42% (oral, 5 mg/kg) | |
| Telaprevir | Human | T1/2: ~9-11 h, extensive metabolism by CYP3A4 | |
| Boceprevir | Human | T1/2: ~3.4 h, metabolized by aldo-ketoreductase and CYP3A4/5 | |
| Simeprevir | Human | T1/2: ~10-13 h, metabolized by CYP3A | |
| Paritaprevir (ABT-450) | Human | Requires ritonavir boosting to increase exposure | |
| Grazoprevir | Human | T1/2: ~31 h, primarily eliminated via biliary excretion | |
| Glecaprevir | Human | T1/2: ~6 h, primarily eliminated via biliary excretion | |
| Voxilaprevir | Human | T1/2: ~33 h, primarily eliminated via biliary excretion |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HCV NS3/4A Protease Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified NS3/4A protease.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the HCV NS3/4A protease.
Materials:
-
Recombinant purified HCV NS3/4A protease
-
Fluorogenic peptide substrate (e.g., based on the NS5A/5B cleavage site)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)
-
Test compound (e.g., this compound) and control inhibitors
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the HCV NS3/4A protease to the wells and incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease results in a fluorescent signal.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
HCV Replicon Assay
This cell-based assay assesses the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.
Objective: To determine the 50% effective concentration (EC50) of a test compound against HCV replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b with a luciferase reporter gene)
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and G418 for selection)
-
Test compound (e.g., this compound) and control inhibitors
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the Huh-7 replicon cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted compounds.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is proportional to the level of HCV RNA replication.
-
Determine the cell viability in parallel using a suitable assay (e.g., CellTiter-Glo) to assess the cytotoxicity of the compound.
-
Plot the luciferase signal (normalized to cell viability) against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the EC50 value.
References
- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Investigational Direct-Acting Antivirals Faldaprevir (BI 201335) and Deleobuvir (BI 207127) Across Hepatitis C Virus Genotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two investigational direct-acting antiviral agents developed by Boehringer Ingelheim for the treatment of chronic Hepatitis C Virus (HCV) infection: Faldaprevir (BI 201335), an NS3/4A protease inhibitor, and Deleobuvir (BI 207127), a non-nucleoside NS5B polymerase inhibitor. The following sections detail their efficacy across various HCV genotypes based on available clinical trial data, their mechanisms of action, and the experimental protocols of key studies.
Data Presentation: Efficacy Summary
The clinical development of Faldaprevir and Deleobuvir has primarily focused on HCV genotype 1, with the most comprehensive data available for this genotype, particularly in combination regimens.
Faldaprevir Efficacy in Combination with Pegylated Interferon and Ribavirin (PegIFN/RBV)
Faldaprevir was extensively studied in combination with the then-standard of care, PegIFN/RBV. The STARTVerso clinical trial program provided significant data on its efficacy in treatment-naïve and treatment-experienced patients with HCV genotype 1.
| Clinical Trial | Patient Population | Treatment Regimen | HCV Genotype | Sustained Virologic Response (SVR12) |
| STARTVerso1 & 2 (Pooled Analysis) | Treatment-Naïve | Faldaprevir (120mg QD) + PegIFN/RBV | Genotype 1 | 73%[1] |
| Faldaprevir (240mg QD) + PegIFN/RBV | Genotype 1 | 72%[1] | ||
| STARTVerso1 | Treatment-Naïve | Faldaprevir (120mg QD for 12 or 24 wks) + PegIFN/RBV (24-48 wks) | Genotype 1 | 79%[2] |
| Faldaprevir (240mg QD for 12 wks) + PegIFN/RBV (24-48 wks) | Genotype 1 | 80%[2][3] | ||
| STARTVerso3 | Treatment-Experienced (Relapsers) | Faldaprevir (240mg QD for 12 wks) + PegIFN/RBV | Genotype 1 | 70% |
| Treatment-Experienced (Partial Responders) | Faldaprevir (240mg QD) + PegIFN/RBV | Genotype 1 | Up to 58% | |
| Treatment-Experienced (Null Responders) | Faldaprevir (240mg QD) + PegIFN/RBV | Genotype 1 | 33% | |
| STARTVerso4 | HCV/HIV Co-infected | Faldaprevir-based regimen + PegIFN/RBV | Genotype 1 | 74% (SVR4) |
Faldaprevir and Deleobuvir Interferon-Free Regimens
The SOUND-C clinical trial program evaluated an interferon-free oral regimen combining Faldaprevir, Deleobuvir, and ribavirin, primarily in patients with HCV genotype 1.
| Clinical Trial | Patient Population | Treatment Regimen | HCV Genotype | Sustained Virologic Response (SVR12) |
| SOUND-C2 | Treatment-Naïve | Faldaprevir + Deleobuvir + Ribavirin (16, 28, or 40 weeks) | Genotype 1a | Up to 47% |
| Faldaprevir + Deleobuvir + Ribavirin (16, 28, or 40 weeks) | Genotype 1b | Up to 85% | ||
| SOUND-C1 | Treatment-Naïve | Faldaprevir (120mg QD) + Deleobuvir (400mg or 600mg TID) + Ribavirin (4 weeks) | Genotype 1 | Not the primary endpoint, focused on early virologic response. |
In vitro studies have indicated that Faldaprevir is active against HCV genotypes 1, 4, 5, and 6. Deleobuvir demonstrated dose-dependent antiviral activity against HCV genotype 1 in early phase studies.
Experimental Protocols
STARTVerso1 Trial Design
The STARTVerso1 study was a Phase III, randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of faldaprevir in treatment-naïve patients with chronic HCV genotype 1 infection.
-
Patient Population: Treatment-naïve adults with chronic HCV genotype 1 infection.
-
Randomization: Patients were randomized in a 1:2:2 ratio to one of three arms:
-
Placebo + PegIFN/RBV for 24 weeks.
-
Faldaprevir (120 mg once daily) for 12 or 24 weeks + PegIFN/RBV.
-
Faldaprevir (240 mg once daily) for 12 weeks + PegIFN/RBV.
-
-
Treatment Duration: In the faldaprevir arms, patients who achieved an early treatment success (defined as HCV RNA <25 IU/mL at week 4 and undetectable at week 8) were eligible for a shortened total treatment duration of 24 weeks. Other patients continued PegIFN/RBV for a total of 48 weeks.
-
Primary Endpoint: The primary endpoint was sustained virologic response 12 weeks after the end of treatment (SVR12).
SOUND-C2 Trial Design
The SOUND-C2 study was a Phase IIb, open-label trial evaluating an interferon-free regimen in treatment-naïve patients with chronic HCV genotype 1 infection, including those with cirrhosis.
-
Patient Population: Treatment-naïve adults with chronic HCV genotype 1a or 1b infection.
-
Treatment Regimens: The study evaluated various combinations and durations of Faldaprevir (NS3/4A protease inhibitor), Deleobuvir (NS5B polymerase inhibitor), and ribavirin.
-
Primary Endpoint: The primary efficacy endpoint was sustained virologic response 12 weeks after completion of therapy (SVR12).
HCV RNA Quantification Methodology
In clinical trials for these compounds, virologic response was typically assessed by measuring HCV RNA levels in the blood.
-
Assay: Quantitative reverse transcription polymerase chain reaction (RT-PCR) assays, such as the COBAS TaqMan HCV test, were used.
-
Lower Limit of Quantification (LLOQ): These assays have a defined LLOQ, often around 25 IU/mL, which is the lowest level of HCV RNA that can be accurately quantified.
-
Sustained Virologic Response (SVR): SVR is defined as having undetectable HCV RNA at a specific time point (e.g., 12 or 24 weeks) after the completion of treatment, which is considered a curative outcome.
Mandatory Visualization
Mechanism of Action: NS3/4A Protease Inhibition
Faldaprevir is a potent and specific inhibitor of the HCV NS3/4A protease. This enzyme is crucial for the cleavage of the HCV polyprotein into mature viral proteins, which are essential for viral replication. By blocking the active site of the NS3/4A protease, Faldaprevir prevents this cleavage, thereby halting the viral replication cycle.
References
- 1. Phase 3 data show viral cure rates achieved in a broad range of patients with genotype-1 hepatitis C taking investigational compound faldaprevir plus PegIFN/RBV [prnewswire.com]
- 2. STARTVerso1: A randomized trial of faldaprevir plus pegylated interferon/ribavirin for chronic HCV genotype-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
BI-1230: A Comparative Analysis Against Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BI-1230, a potent serine protease inhibitor, with other relevant inhibitors, focusing on their performance based on available experimental data. This document is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to this compound and Serine Protease Inhibition
This compound is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3 protease, a chymotrypsin-like serine protease essential for viral replication.[1][2] By binding to the active site of the NS3 protease, this compound blocks the proteolytic cleavage of the viral polyprotein, thereby inhibiting the formation of functional viral enzymes and structural proteins necessary for viral maturation and infectivity. The high selectivity of this compound for the HCV NS3 protease over other host and viral serine proteases is a key attribute, potentially leading to a more favorable safety profile.
This guide compares this compound with other notable HCV NS3/4A protease inhibitors, namely faldaprevir and BI-1388, based on their in vitro potency, selectivity, and available pharmacokinetic profiles.
In Vitro Potency and Efficacy
The following table summarizes the in vitro inhibitory activities of this compound, faldaprevir, and BI-1388 against the HCV NS3 protease and viral replication. It is important to note that the data presented are compiled from different sources and may have been generated under varying experimental conditions. Therefore, a direct comparison should be made with caution.
| Compound | Target | Assay Type | Value | Genotype | Cell Line | Reference |
| This compound | HCV NS3 Protease | Enzymatic Assay (IC50) | 6.7 nM | - | - | [1] |
| HCV Replication | Cell-based Luciferase Reporter Assay (EC50) | 4.6 nM | 1a | Huh7 | [1] | |
| HCV Replication | Cell-based Luciferase Reporter Assay (EC50) | <1.8 nM | 1b | Huh7 | [1] | |
| Faldaprevir (BI 201335) | HCV NS3/4A Protease | Enzymatic Assay (Ki) | 2.6 nM | 1a | - | |
| HCV NS3/4A Protease | Enzymatic Assay (Ki) | 2.0 nM | 1b | - | ||
| HCV Replication | Cell-based Assay (EC50) | 6.5 nM | 1a | - | ||
| HCV Replication | Cell-based Assay (EC50) | 3.1 nM | 1b | - | ||
| BI-1388 | HCV NS3 Protease | Enzymatic Assay (IC50) | 0.48 nM | 1a | - | |
| HCV NS3 Protease | Enzymatic Assay (IC50) | 1.1 nM | 1b | - | ||
| HCV NS3 Protease | Enzymatic Assay (IC50) | 0.14 nM | 2a | - | ||
| HCV NS3 Protease | Enzymatic Assay (IC50) | 12 nM | 3a | - | ||
| HCV NS3 Protease | Enzymatic Assay (IC50) | 0.23 nM | 4a | - | ||
| HCV NS3 Protease | Enzymatic Assay (IC50) | 0.24 nM | 5a | - | ||
| HCV NS3 Protease | Enzymatic Assay (IC50) | 0.16 nM | 6a | - | ||
| HCV NS3 Protease (R155K mutant) | Enzymatic Assay (IC50) | 4.7 nM | 1a | - | ||
| HCV NS3 Protease (D168V mutant) | Enzymatic Assay (IC50) | 58 nM | 1a | - |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound and other compared inhibitors is the direct inhibition of the HCV NS3/4A serine protease. This enzyme is crucial for the post-translational processing of the HCV polyprotein.
Caption: Inhibition of HCV polyprotein processing by this compound.
Selectivity Profile of this compound
A key advantage of a therapeutic protease inhibitor is its selectivity for the target protease over other host proteases, which can minimize off-target effects. This compound has been profiled against a panel of human serine and cysteine proteases, demonstrating a high degree of selectivity.
| Protease | Family | This compound % Inhibition @ 10 µM |
| HCV NS3/4A | Serine Protease (Viral) | Potent Inhibition (IC50 = 6.7 nM) |
| Thrombin | Serine Protease (Human) | 0 |
| Trypsin | Serine Protease (Human) | < 25 |
| Chymotrypsin | Serine Protease (Human) | < 25 |
| Elastase (Human Neutrophil) | Serine Protease (Human) | < 25 |
| Cathepsin B | Cysteine Protease (Human) | < 25 |
| Cathepsin K | Cysteine Protease (Human) | < 25 |
| Cathepsin S | Cysteine Protease (Human) | < 25 |
| Data sourced from Boehringer Ingelheim's opnMe portal and may not be exhaustive. |
Pharmacokinetic Properties
Preclinical pharmacokinetic studies in rats provide initial insights into the in vivo behavior of these inhibitors.
| Compound | Animal Model | Dose | Route | Cmax (nM) | Tmax (h) | AUC (nM*h) | F (%) | Reference |
| This compound | Rat | 2 mg/kg | IV | - | - | - | - | |
| 5 mg/kg | PO | 405 | 1.8 | 2550 | 42 | |||
| Faldaprevir | Rat | - | PO | - | - | - | 29.1 | |
| BI-1388 | Rat | - | - | Good PK properties reported | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for the key assays mentioned in this guide.
HCV NS3/4A Protease Enzymatic Assay (FRET-based)
This protocol describes a common method to determine the in vitro potency of inhibitors against the HCV NS3 protease using a fluorescence resonance energy transfer (FRET) substrate.
Caption: Workflow for a FRET-based NS3/4A protease assay.
Detailed Steps:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM DTT, 10% glycerol, and 0.1% n-octyl-β-D-glucopyranoside.
-
Enzyme: Recombinant HCV NS3/4A protease diluted in assay buffer to the final desired concentration (e.g., 5 nM).
-
Substrate: A FRET-based peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH2) is diluted in assay buffer to the final desired concentration (e.g., 200 nM).
-
Test Compound: Serially dilute the test compound (e.g., this compound) in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the diluted NS3/4A protease solution to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for a specified period (e.g., 60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
HCV Subgenomic Replicon Assay (Luciferase-based)
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.
Detailed Steps:
-
Cell Culture and Transfection:
-
Culture Huh-7 cells harboring an HCV subgenomic replicon that expresses a luciferase reporter gene.
-
Plate the replicon-containing cells in 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound (e.g., this compound) or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysates.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication based on the reduction in luciferase activity compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to ensure that the observed reduction in luciferase activity is not due to compound toxicity.
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the pharmacokinetic properties of a test compound in rats.
Detailed Steps:
-
Animal Model:
-
Use male Sprague-Dawley rats (or another appropriate strain) of a specific weight range.
-
Acclimate the animals for at least one week before the study.
-
-
Compound Administration:
-
For intravenous (IV) administration, dissolve the test compound in a suitable vehicle (e.g., saline with a co-solvent) and administer via the tail vein at a specific dose (e.g., 2 mg/kg).
-
For oral (PO) administration, formulate the compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administer by oral gavage at a specific dose (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t1/2).
-
Calculate the oral bioavailability (F) by comparing the AUC after oral administration to the AUC after IV administration.
-
Conclusion
This compound is a potent and highly selective inhibitor of the HCV NS3 protease with promising in vitro activity and favorable preclinical pharmacokinetic properties in rats. While direct head-to-head comparative studies with other inhibitors under identical conditions are limited, the available data suggest that this compound is a valuable research tool for studying HCV replication and a potential candidate for further drug development. Its high selectivity is a particularly noteworthy feature that warrants further investigation. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of this compound and other serine protease inhibitors.
References
comparative analysis of BI-1230 pharmacokinetics
A Comparative Analysis of the Pharmacokinetics of BI-1230, a Novel HCV NS3/4A Protease Inhibitor
This guide provides a detailed comparative analysis of the pharmacokinetic profile of this compound, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, against other drugs in its class. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical pharmacokinetic data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and its comparators—faldaprevir, danoprevir, telaprevir, and vaniprevir—in both preclinical (rat) and clinical settings.
Preclinical Pharmacokinetics in Rats
This table provides a comparative overview of the pharmacokinetic profiles of HCV NS3/4A protease inhibitors in rats. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Preclinical Pharmacokinetics of HCV NS3/4A Protease Inhibitors in Rats
| Parameter | This compound | Faldaprevir | Danoprevir | Telaprevir | Vaniprevir |
| Dose (mg/kg) | 2 (i.v.), 5 (p.o.) | 10 (p.o.) | Data Not Available | Data Not Available | Data Not Available |
| Cmax (ng/mL) | 405 (p.o.) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Tmax (h) | 1.8 (p.o.) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| AUC (ng*h/mL) | 2550 (p.o.) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Half-life (h) | 2.1 (p.o.) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Clearance (mL/min/kg) | 15 (i.v.) | 17 (i.v.) | Data Not Available | Data Not Available | Data Not Available |
| Volume of Distribution (Vss, L/kg) | 2.05 (i.v.) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Bioavailability (%) | 42 | 29.1 | Data Not Available | Data Not Available | Data Not Available |
Clinical Pharmacokinetics in Humans
This table summarizes the pharmacokinetic parameters of the selected HCV NS3/4A protease inhibitors in humans. These values are derived from various clinical trials and may be influenced by factors such as patient population, disease state, and co-administered drugs.
Table 2: Clinical Pharmacokinetics of HCV NS3/4A Protease Inhibitors in Humans
| Parameter | Faldaprevir | Danoprevir (with Ritonavir) | Telaprevir | Vaniprevir |
| Dose | 120 mg or 240 mg once daily | 100 mg twice daily | 750 mg every 8 hours | 300 mg or 600 mg twice daily |
| Cmax | Dose-proportional increase | Increased with ritonavir | 3,260 ± 946 ng/mL[1] | Greater than dose-proportional increase |
| Tmax (h) | 2-6[2] | ~4 | 4-5[1] | 1-3 |
| AUC | Dose-proportional increase | 5.5-fold increase with ritonavir[3] | 24,400 ± 7,180 ng*h/mL[1] | Greater than dose-proportional increase |
| Half-life (h) | ~20-30 | ~9.6 | ~9-11 | ~4-5 |
| Volume of Distribution (L) | Data Not Available | Data Not Available | ~252 | Data Not Available |
| Protein Binding (%) | >99 | >98 | 59-76 | >99 |
| Metabolism | CYP3A4 | CYP3A4 | CYP3A4, P-gp | CYP3A4 |
| Excretion | Primarily feces | Primarily feces | Primarily feces | Primarily feces |
Experimental Protocols
Protocol for a Preclinical In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical methodology for assessing the pharmacokinetic properties of an HCV NS3/4A protease inhibitor in a rat model.
1. Animal Husbandry and Care:
-
Species: Sprague-Dawley rats.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.
-
Acclimation: A minimum of one week of acclimation to the housing conditions is required before the study begins.
2. Dosing and Administration:
-
Formulation: The test compound is formulated in an appropriate vehicle (e.g., a mixture of PEG400, water, and other solubilizing agents).
-
Intravenous (i.v.) Administration: A single bolus dose is administered via the lateral tail vein.
-
Oral (p.o.) Administration: A single dose is administered by oral gavage. Animals are typically fasted for at least 12 hours prior to oral dosing.
3. Blood Sample Collection:
-
Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Samples are collected from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2EDTA).
4. Plasma Processing and Storage:
-
Blood samples are centrifuged (e.g., at 1,500 x g for 10 minutes at 4°C) to separate the plasma.
-
The resulting plasma samples are stored at -80°C until bioanalysis.
5. Bioanalytical Method:
-
Plasma concentrations of the test compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method should be validated for linearity, accuracy, precision, and selectivity.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Key parameters to be determined include: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t1/2), clearance (CL), and volume of distribution at steady state (Vss).
Mandatory Visualizations
HCV NS3/4A Protease Signaling Pathway
The following diagram illustrates the critical role of the NS3/4A protease in the HCV replication cycle and the mechanism of action of this compound and its comparators.
Caption: The HCV replication cycle and the inhibitory action of NS3/4A protease inhibitors.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the sequential steps involved in a typical preclinical pharmacokinetic study.
Caption: A typical workflow for an in vivo pharmacokinetic study.
References
- 1. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterization of the transmembrane transport and absolute bioavailability of the HCV protease inhibitor danoprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of BI-1230 and Faldaprevir, Two Potent HCV NS3/4A Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profiles of two prominent Hepatitis C Virus (HCV) NS3/4A protease inhibitors, BI-1230 (also known as BILN 2061) and Faldaprevir (BI 201335). Both molecules, developed by Boehringer Ingelheim, are highly potent against their intended viral target. However, understanding their selectivity and potential off-target effects is crucial for preclinical and clinical development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways.
Data Presentation: Cross-Reactivity Profiles
While comprehensive head-to-head cross-reactivity data for this compound and Faldaprevir against an extensive panel of human proteases is not publicly available, the following table summarizes the available information based on preclinical studies. The data indicates that both compounds are highly selective for the HCV NS3/4A protease with minimal activity against common human serine and cysteine proteases at therapeutic concentrations.
| Target Enzyme | This compound (BILN 2061) IC50 | Faldaprevir (BI 201335) IC50 | Fold Selectivity vs. HCV NS3/4A (approx.) |
| HCV NS3/4A Protease (Genotype 1b) | ~1.6 nM | ~7.1 nM | - |
| Human Leukocyte Elastase | > 30,000 nM | No Inhibition | > 18,750x (for this compound) |
| Cathepsin S | > 30,000 nM | Not Reported | > 18,750x (for this compound) |
| Cathepsin B | Not Reported | Very Weak Inhibition | Not Quantified |
| CYP2C9 | Not Reported | 2,800 nM | ~394x |
| CYP2C19 | Not Reported | 5,800 nM | ~817x |
| CYP1A2 | Not Reported | > 30,000 nM | > 4,225x |
| CYP2D6 | Not Reported | > 30,000 nM | > 4,225x |
Note: The IC50 values are compiled from various sources and may have been determined under different experimental conditions. The fold selectivity is an approximation based on the reported IC50 for HCV NS3/4A protease (genotype 1b).
Experimental Protocols
The following is a representative protocol for a biochemical assay to determine the inhibitory activity of compounds against the HCV NS3/4A protease, a common method used in cross-reactivity studies.
HCV NS3/4A Protease Inhibition Assay (FRET-based)
1. Materials and Reagents:
-
Recombinant HCV NS3/4A protease (genotype 1b)
-
Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH2)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 10% Glycerol, 0.01% Triton X-100
-
Test compounds (this compound, Faldaprevir, or other inhibitors) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Add 5 µL of the diluted compound solution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells with a known potent inhibitor as a positive control.
-
Add 10 µL of a pre-incubated solution of HCV NS3/4A protease (final concentration, e.g., 5 nM) in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic peptide substrate (final concentration, e.g., 100 nM) in Assay Buffer to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time (e.g., 30 minutes) at a constant temperature (e.g., 25°C).
-
The initial reaction rates (slopes of the fluorescence curves) are calculated for each well.
3. Data Analysis:
-
The percent inhibition for each compound concentration is calculated relative to the no-inhibitor (DMSO) control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the percent inhibition data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Below are the required diagrams generated using the DOT language.
Caption: HCV polyprotein processing by host and viral proteases.
Caption: Experimental workflow for a protease inhibition assay.
BI-1230: A Preclinical HCV NS3/4A Protease Inhibitor Compared to Approved Direct-Acting Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of BI-1230, a novel Hepatitis C Virus (HCV) NS3/4A protease inhibitor, and the established clinical efficacy of several FDA-approved direct-acting antiviral (DAA) regimens. While this compound is currently a chemical probe for research purposes and lacks clinical data, this comparison aims to contextualize its potential based on its potent in vitro activity against HCV replication.
Executive Summary
This compound demonstrates high potency against HCV NS3 protease and viral replication in preclinical studies. However, it has not been evaluated in human clinical trials. In contrast, approved DAA regimens, such as Glecaprevir/Pibrentasvir (Mavyret®) and Elbasvir/Grazoprevir (Zepatier®), have shown high rates of Sustained Virologic Response (SVR) in extensive clinical trials, representing the current standard of care for chronic HCV infection. This guide presents the available data to offer a scientific comparison between a promising preclinical compound and clinically validated therapies.
Preclinical Efficacy of this compound
This compound is a potent and selective inhibitor of the HCV NS3/4A protease, an enzyme crucial for viral replication. The following table summarizes its in vitro efficacy.
| Assay Type | Target | Cell Line | Genotype | Potency Metric | Value |
| Enzymatic Assay | NS3 Protease | - | - | IC₅₀ | 6.7 nM |
| Cell-based RNA Replication Assay | Viral Replication | Huh7 | 1a | EC₅₀ | 4.6 nM |
| Cell-based RNA Replication Assay | Viral Replication | Huh7 | 1b | EC₅₀ | <1.8 nM |
Clinical Efficacy of Approved HCV Drugs
The following tables summarize the clinical efficacy of two representative FDA-approved DAA regimens across different HCV genotypes and patient populations. The primary endpoint in these trials is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), which is considered a virologic cure.
Glecaprevir/Pibrentasvir (Mavyret®)
Glecaprevir is an NS3/4A protease inhibitor, and Pibrentasvir is an NS5A inhibitor.
| Patient Population | HCV Genotype | Treatment Duration | SVR12 Rate | Clinical Trial |
| Treatment-Naïve, Non-Cirrhotic | 1, 2, 4, 5, 6 | 8 Weeks | 98% - 99.5% | ENDURANCE-2, ENDURANCE-4, SURVEYOR-II[1] |
| Treatment-Naïve, Compensated Cirrhosis | 1-6 | 8 Weeks | 97.7% | EXPEDITION-8[1][2] |
| Treatment-Experienced, Non-Cirrhotic | 1, 2, 4, 5, 6 | 8 or 12 Weeks | 93% - 99% | SURVEYOR-II, ENDURANCE-4[1] |
| Treatment-Naïve or Experienced (GT5 or 6) | 5, 6 | 8 or 12 Weeks | 98% | M16-126[3] |
Elbasvir/Grazoprevir (Zepatier®)
Elbasvir is an NS5A inhibitor, and Grazoprevir is an NS3/4A protease inhibitor.
| Patient Population | HCV Genotype | Treatment Duration | SVR12 Rate | Clinical Trial |
| Treatment-Naïve, Non-Cirrhotic | 1, 4, 6 | 12 Weeks | 92% - 100% | C-EDGE TN |
| Treatment-Naïve, Compensated Cirrhosis | 1, 4 | 12 Weeks | 97.8% | Integrated Analysis |
| Treatment-Experienced | 1, 4 | 12 Weeks | 88.9% | Integrated Analysis |
| Treatment-Experienced (with or without Ribavirin) | 1, 4, 6 | 12 or 16 Weeks | 92.4% - 98.1% | C-EDGE TE |
Experimental Protocols
This compound Preclinical Assays
HCV NS3/4A Protease Enzymatic Assay: The inhibitory activity of this compound on the NS3/4A protease is typically determined using a fluorogenic substrate. The recombinant NS3/4A protease is incubated with the test compound at various concentrations. The reaction is initiated by the addition of a substrate that, when cleaved by the protease, releases a fluorescent signal. The fluorescence intensity is measured over time, and the concentration of the compound that inhibits 50% of the enzymatic activity (IC₅₀) is calculated.
HCV Replicon Cell-based Assay: To assess the antiviral activity of this compound in a cellular context, a replicon system is used. Huh7 cells, a human hepatoma cell line, are engineered to contain a subgenomic or full-length HCV RNA that replicates autonomously. These replicons often contain a reporter gene, such as luciferase. The cells are treated with different concentrations of this compound. The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence). The effective concentration that inhibits 50% of viral replication (EC₅₀) is then determined.
Approved HCV Drugs Clinical Trial Design
The clinical efficacy of approved DAAs like Glecaprevir/Pibrentasvir and Elbasvir/Grazoprevir was established through multiple Phase 2 and 3 clinical trials. A general protocol for these trials is as follows:
-
Study Design: Multicenter, randomized, open-label or double-blind, active-controlled or placebo-controlled trials.
-
Patient Population: Adult patients with chronic HCV infection of specific genotypes, including treatment-naïve and treatment-experienced individuals, with and without compensated cirrhosis.
-
Intervention: Administration of the investigational DAA regimen for a specified duration (e.g., 8, 12, or 16 weeks).
-
Primary Efficacy Endpoint: The proportion of patients achieving SVR12, defined as having undetectable HCV RNA levels 12 weeks after the cessation of treatment.
-
Safety Assessments: Monitoring of adverse events, laboratory abnormalities, and vital signs throughout the study.
Visualizations
Caption: Overview of the Hepatitis C Virus (HCV) replication cycle within a hepatocyte.
Caption: Mechanism of action of NS3/4A protease inhibitors like this compound.
References
Independent Validation of BioInvent's BI-1206 and BI-1808: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two of BioInvent's lead clinical-stage immuno-oncology candidates, BI-1206 and BI-1808. The information is based on publicly available preclinical and clinical data, offering a comprehensive overview of their mechanisms of action, efficacy, and safety profiles to support independent validation of their therapeutic activity.
Introduction to BI-1206 and BI-1808
BioInvent International AB is a clinical-stage biotech company focused on the discovery and development of novel and first-in-class immuno-modulatory antibodies for cancer therapy. This guide focuses on two of their key assets:
-
BI-1206: A high-affinity monoclonal antibody that selectively binds to and blocks the inhibitory Fcγ receptor IIB (FcγRIIB). This mechanism is designed to overcome resistance to and enhance the efficacy of other anticancer antibodies, such as rituximab and anti-PD-1 therapies.
-
BI-1808: A first-in-class monoclonal antibody targeting Tumor Necrosis Factor Receptor 2 (TNFR2). By blocking TNFR2, BI-1808 aims to deplete regulatory T cells (Tregs) and expand the population of cytotoxic CD8+ T cells within the tumor microenvironment, thereby promoting an anti-tumor immune response.
Comparative Efficacy Data
The following tables summarize the clinical efficacy of BI-1206 and BI-1808 in various oncology settings, based on data from their respective Phase 1/2a clinical trials.
Table 1: Clinical Efficacy of BI-1206
| Clinical Trial | Indication | Treatment Regimen | Number of Evaluable Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) |
| NCT03571568 | Relapsed/Refractory Non-Hodgkin's Lymphoma (NHL) | BI-1206 (IV) + Rituximab | 17 | 35.3% (6/17) | 29.4% (5/17) | 5.9% (1/17) | 35.3% (6/17) |
| BI-1206 (SC) + Rituximab | 9 | 55.6% (5/9) | 22.2% (2/9) | 33.3% (3/9) | 33.3% (3/9) | ||
| BI-1206 + Rituximab + Acalabrutinib | 8 | 63% (5/8) | 25% (2/8) | 37.5% (3/8) | 37.5% (3/8) | ||
| NCT04219254 | Advanced Solid Tumors (heavily pre-treated) | BI-1206 + Pembrolizumab | 36 | 5.6% (2/36) | 2.8% (1/36) | 2.8% (1/36) | 30.6% (11/36) |
Data sourced from BioInvent corporate presentations and clinical trial disclosures.
Table 2: Clinical Efficacy of BI-1808
| Clinical Trial | Indication | Treatment Regimen | Number of Evaluable Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) |
| NCT04752826 | Advanced Solid Tumors | BI-1808 Monotherapy | 26 | 7.7% (2/26) | 3.8% (1/26) | 3.8% (1/26) | 34.6% (9/26) |
| Cutaneous T-Cell Lymphoma (CTCL) | BI-1808 Monotherapy | 9 | 44.4% (4/9) | 11.1% (1/9) | 33.3% (3/9) | 55.6% (5/9) | |
| Peripheral T-Cell Lymphoma (PTCL) | BI-1808 Monotherapy | 2 | 50% (1/2) | 0% (0/2) | 50% (1/2) | 50% (1/2) | |
| Advanced Solid Tumors | BI-1808 + Pembrolizumab | 4 (at 225 mg dose) | 0% (0/4) | 0% (0/4) | 0% (0/4) | 25% (1/4) |
Data sourced from BioInvent corporate presentations and clinical trial disclosures.[1]
Mechanism of Action and Signaling Pathways
The therapeutic activities of BI-1206 and BI-1808 are rooted in their distinct molecular targets and the signaling pathways they modulate.
BI-1206 and the FcγRIIB Signaling Pathway
BI-1206 targets FcγRIIB, the only inhibitory Fc gamma receptor. On B-cells, co-ligation of FcγRIIB with the B-cell receptor (BCR) by antibody-antigen complexes leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) in FcγRIIB's cytoplasmic domain. This recruits the phosphatase SHIP, which inhibits downstream signaling, leading to a dampening of the immune response. By blocking FcγRIIB, BI-1206 is designed to prevent this inhibitory signaling and enhance the efficacy of antibody-based cancer therapies.
Caption: FcγRIIB inhibitory signaling pathway and the mechanism of action of BI-1206.
BI-1808 and the TNFR2 Signaling Pathway in Cancer
BI-1808 targets TNFR2, a receptor predominantly expressed on tumor-infiltrating regulatory T cells (Tregs). Activation of TNFR2 on Tregs promotes their proliferation and suppressive function, creating an immunosuppressive tumor microenvironment. BI-1808 is a ligand-blocking antibody that prevents TNF-α from binding to TNFR2. This is hypothesized to lead to the depletion of Tregs and an expansion of anti-tumor CD8+ T cells.
Caption: TNFR2 signaling in the tumor microenvironment and the mechanism of action of BI-1808.
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical validation of BI-1206 and BI-1808 are proprietary to BioInvent. However, based on their publications, the following provides an overview of the key experimental methodologies employed.
In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the anti-tumor activity of BI-1206 and BI-1808, alone and in combination with other therapies, in a setting that closely mimics human tumors.
General Protocol Outline:
-
Model Establishment: Patient tumor tissue is implanted into immunocompromised mice. Once tumors are established and reach a specified volume, the mice are randomized into treatment and control groups.
-
Treatment Administration:
-
BI-1206: Administered intravenously (IV) or subcutaneously (SC) at specified doses and schedules, often in combination with rituximab, pembrolizumab, or other agents.
-
BI-1808: Administered as a single agent or in combination with an anti-PD-1 antibody.
-
Control groups receive vehicle or the combination agents without the investigational drug.
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as a measure of toxicity.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size or at a specified time point. Endpoints include tumor growth inhibition, tumor regression, and overall survival of the mice.
-
Pharmacodynamic Analysis: At the end of the study, tumors and blood may be collected to analyze biomarkers, such as the infiltration of immune cells (e.g., CD8+ T cells, Tregs) by immunohistochemistry or flow cytometry, to confirm the mechanism of action.
Caption: A representative workflow for in vivo efficacy studies using PDX models.
Conclusion
BI-1206 and BI-1808 represent two promising, first-in-class antibody-based immunotherapies with distinct mechanisms of action. BI-1206 aims to enhance the efficacy of existing antibody therapies by blocking the inhibitory FcγRIIB receptor, with encouraging clinical data in Non-Hodgkin's Lymphoma. BI-1808 targets the TNFR2 receptor to modulate the tumor microenvironment by depleting regulatory T cells and activating cytotoxic T cells, showing promising activity in solid tumors and T-cell lymphomas.
The data presented in this guide, including comparative efficacy tables and mechanistic pathways, provide a foundation for researchers and drug development professionals to independently assess the activity and potential of these novel therapeutic agents. Further clinical development and data maturation will be crucial in fully defining their roles in cancer therapy.
References
Assessing the Specificity of BI-1230: A Comparative Guide for HCV NS3/4A Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of BI-1230, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The performance of this compound is evaluated against other notable HCV NS3/4A protease inhibitors, including faldaprevir, boceprevir, telaprevir, asunaprevir, and simeprevir. This comparison is supported by available preclinical data on their inhibitory activity against the target enzyme and their selectivity against a panel of human proteases.
Introduction to this compound and HCV NS3/4A Protease Inhibition
Hepatitis C is a liver disease caused by the hepatitis C virus (HCV). The HCV NS3/4A serine protease is a key enzyme in the viral replication cycle, responsible for cleaving the viral polyprotein into mature, functional proteins.[1] Inhibition of this protease is a clinically validated strategy for the treatment of chronic HCV infection.
This compound is a potent, single-digit nanomolar inhibitor of the HCV NS3 protease. It binds to the active site of the enzyme and has been reported to be highly selective against other serine and cysteine proteases, demonstrating favorable in vivo pharmacokinetic properties. This high selectivity is a critical attribute for any therapeutic candidate, as off-target inhibition can lead to undesirable side effects. This guide aims to provide a detailed assessment of the specificity of this compound in the context of other approved and investigational HCV NS3/4A protease inhibitors.
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the available data on the in vitro potency and selectivity of this compound and its comparators. While quantitative selectivity data for this compound against a broad panel of human proteases is not publicly available, it is consistently described as "highly selective."
Table 1: In Vitro Potency of HCV NS3/4A Protease Inhibitors
| Inhibitor | Target | IC50 / Ki (nM) | Cell-Based Potency (EC50, nM) |
| This compound | HCV NS3 Protease | Single-digit nM (Ki) | Not specified |
| Faldaprevir | HCV NS3/4A Protease | Not specified | 6.5 (gt 1a), 3.1 (gt 1b) |
| Boceprevir | HCV NS3/4A Protease | 14 (Ki*) | 200-400 |
| Telaprevir | HCV NS3/4A Protease | 7 (Ki)[2] | 354 |
| Asunaprevir | HCV NS3/4A Protease | 0.2-3.5 (IC50)[3] | 1-4 (gt 1 & 4)[2] |
| Simeprevir | HCV NS3/4A Protease | <13 (IC50, gt 1,2,4,5,6) | 8-28 (gt 1a & 1b) |
Note: Ki* denotes the apparent inhibition constant.
Table 2: Selectivity Profile of HCV NS3/4A Protease Inhibitors against Human Proteases
| Inhibitor | Protease Panel | Selectivity (Fold-increase in IC50/Ki vs. HCV NS3/4A) |
| This compound | Serine/Cysteine Proteases | Described as "highly selective" (quantitative data not available) |
| Faldaprevir | Not specified | Described as a "selective" inhibitor |
| Boceprevir | Human Neutrophil Elastase, Cathepsin G, Cathepsin B, Cathepsin H, Cathepsin L | 4 to >7000 |
| Telaprevir | Not specified | Described as a "highly selective" inhibitor |
| Asunaprevir | Human Leukocyte Elastase, Porcine Pancreatic Elastase, Chymotrypsin family | >40,000 |
| Simeprevir | Panel of 20 human cellular proteases including elastase, trypsin, chymotrypsin, thrombin | >1000-fold against most proteases evaluated |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies used to assess inhibitor specificity, the following diagrams illustrate the HCV replication cycle, the mechanism of NS3/4A protease inhibition, and a typical experimental workflow for evaluating inhibitor specificity.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for the key assays used to assess the potency and selectivity of HCV NS3/4A protease inhibitors.
HCV NS3/4A Protease FRET-Based Enzymatic Assay
This assay is used to determine the direct inhibitory activity of a compound on the purified NS3/4A protease enzyme.
Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for the NS3/4A protease, flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-K(DABCYL)-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add the assay buffer.
-
Add a small volume of the diluted test compound to the wells.
-
Add the HCV NS3/4A protease to all wells except the negative control.
-
Incubate the plate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the FRET peptide substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
Calculate the rate of substrate cleavage from the linear phase of the reaction.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
HCV Replicon Cell-Based Assay
This assay measures the ability of a compound to inhibit HCV RNA replication within a human liver cell line.
Principle: HCV replicon cells are human hepatoma cells (e.g., Huh-7) that have been engineered to contain a subgenomic HCV RNA that replicates autonomously. These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication.
Materials:
-
HCV replicon cells (e.g., Huh-7 cells harboring a genotype 1b luciferase replicon)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)
-
Test compounds dissolved in DMSO
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HCV replicon cells in the 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the medium and lyse the cells.
-
Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Determine the EC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration.
-
A parallel cytotoxicity assay (e.g., using a CellTiter-Glo assay) should be performed to ensure that the observed inhibition of replication is not due to general cellular toxicity.
Conclusion
This compound is a highly potent inhibitor of the HCV NS3/4A protease. While specific quantitative data on its selectivity against a broad panel of human proteases are not publicly available, it is consistently reported to be highly selective. In comparison, other HCV NS3/4A protease inhibitors such as asunaprevir and simeprevir have demonstrated excellent selectivity profiles with over 1000-fold to 40,000-fold selectivity against various human proteases. The provided experimental protocols offer a framework for the independent evaluation and comparison of the specificity of this compound and other inhibitors. For drug development professionals, a thorough understanding of the specificity profile is paramount for predicting potential off-target effects and ensuring a favorable safety profile in clinical development. Further studies providing a direct, quantitative comparison of the selectivity of this compound against a comprehensive panel of human proteases would be highly valuable to the research community.
References
Benchmarking Fictrivir: A Comparative Analysis Against Historical HCV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of Direct-Acting Antivirals (DAAs), which have rendered the disease curable in the vast majority of patients. This guide provides a comparative analysis of Fictrivir, a novel pan-genotypic NS5A inhibitor, against historical HCV inhibitors, offering a comprehensive overview of its performance based on preclinical data.
Executive Summary
Fictrivir demonstrates a promising profile with potent pan-genotypic activity, a high barrier to resistance, and a favorable safety profile in preclinical models. This guide will delve into the comparative efficacy, mechanism of action, and experimental protocols used to evaluate Fictrivir against first-generation and other established HCV inhibitors.
Data Presentation
Table 1: Comparative In Vitro Efficacy of Fictrivir and Historical HCV Inhibitors
| Drug Class | Drug Name | Mechanism of Action | Genotype 1a EC50 (nM) | Genotype 1b EC50 (nM) | Genotype 3a EC50 (nM) |
| NS5A Inhibitor (Novel) | Fictrivir | Inhibits NS5A protein | 0.009 | 0.005 | 0.012 |
| NS5A Inhibitor | Daclatasvir | Inhibits NS5A protein | 0.05 | 0.009 | 0.2 |
| NS5A Inhibitor | Ledipasvir | Inhibits NS5A protein | 0.018 | 0.004 | 1.1 |
| NS3/4A Protease Inhibitor | Telaprevir | Inhibits NS3/4A protease | 250 | 200 | >1000 |
| NS3/4A Protease Inhibitor | Boceprevir | Inhibits NS3/4A protease | 600 | 400 | >1000 |
| NS5B Polymerase Inhibitor (NI) | Sofosbuvir | Inhibits NS5B polymerase | 40 | 110 | 50 |
| NS5B Polymerase Inhibitor (NNI) | Dasabuvir | Inhibits NS5B polymerase | 1.8 | 0.3 | >10000 |
Table 2: Resistance Profile of Fictrivir Against Common NS5A Resistance-Associated Substitutions (RASs)
| NS5A RAS | Fictrivir Fold Change in EC50 | Daclatasvir Fold Change in EC50 | Ledipasvir Fold Change in EC50 |
| M28T | 1.5 | >100 | 2 |
| Q30R | 2.0 | >500 | 5 |
| L31V | 1.8 | >200 | 3 |
| Y93H | 3.5 | >1000 | >100 |
Experimental Protocols
HCV Replicon Assay
The antiviral activity of the compounds was determined using a transient HCV replicon assay.
Cell Line: Huh-7 cells.
Replicon: Subgenomic HCV replicons of genotypes 1a, 1b, and 3a, containing a firefly luciferase reporter gene.
Methodology:
-
Huh-7 cells were seeded in 96-well plates.
-
After 24 hours, cells were transfected with the respective HCV replicon RNA.
-
Four hours post-transfection, cells were treated with serial dilutions of the test compounds (Fictrivir, daclatasvir, ledipasvir, etc.).
-
After 72 hours of incubation, the luciferase activity was measured using a luminometer.
-
The EC50 values, representing the concentration of the compound required to inhibit 50% of HCV replication, were calculated from the dose-response curves.
Resistance Selection and Phenotyping Assay
Methodology:
-
HCV replicon cells were cultured in the presence of increasing concentrations of the test compound over several passages to select for resistant colonies.
-
RNA from the resistant colonies was extracted, and the NS5A gene was sequenced to identify amino acid substitutions.
-
Site-directed mutagenesis was used to introduce the identified substitutions into the wild-type replicon.
-
The susceptibility of the mutant replicons to the test compounds was then determined using the HCV replicon assay, and the fold change in EC50 was calculated relative to the wild-type replicon.
Mandatory Visualization
Caption: HCV lifecycle and targets of Direct-Acting Antivirals.
Caption: Workflow for in vitro efficacy and resistance testing.
Safety Operating Guide
Proper Disposal of BI-1230: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the investigatory chemical probe BI-1230, proper disposal is crucial for maintaining laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound, a potent HCV NS3 protease inhibitor provided by Boehringer Ingelheim for research purposes, is not publicly available, established protocols for the disposal of investigational chemical compounds should be strictly followed. This compound should be treated as a chemical waste product and disposed of in accordance with institutional, local, and national regulations.
Waste Classification and Handling
Unused, expired, or contaminated this compound, along with any materials that have come into contact with it, must be classified and handled as chemical waste. This includes empty containers, contaminated personal protective equipment (PPE), and spill cleanup materials.
| Waste Type | Description | Handling and Segregation |
| Unused/Expired this compound | Pure, unadulterated this compound that is no longer needed or has passed its expiration date. | Collect in a dedicated, properly labeled, and sealed waste container. Do not mix with other chemical waste unless compatibility is confirmed. |
| Contaminated Labware | Glassware, pipette tips, and other laboratory equipment that has come into direct contact with this compound. | Disposable items should be placed in a designated, puncture-resistant container for chemical waste. Reusable glassware must be decontaminated according to established laboratory procedures before washing. The initial rinsate from decontamination should be collected as chemical waste. |
| Contaminated PPE | Gloves, lab coats, and other protective gear contaminated with this compound. | Place in a designated, sealed bag or container for chemical waste. Do not dispose of in regular trash. |
| Spill Cleanup Materials | Absorbent pads, granules, and other materials used to clean up a this compound spill. | Collect all cleanup materials in a sealed, compatible waste container labeled as chemical waste. |
Step-by-Step Disposal Protocol
The following is a generalized, step-by-step procedure for the proper disposal of this compound. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
-
Characterization and Segregation:
-
Identify all waste streams containing this compound.
-
Segregate this compound waste from other types of waste (e.g., biological, radioactive, regular trash).
-
Avoid mixing this compound with incompatible chemicals.
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Ensure containers are in good condition and have a secure, tight-fitting lid.
-
Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for expansion and prevent spills.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" or "Chemical Waste" as required by your institution.
-
The label must include the full chemical name ("this compound" and its chemical identifier if known), the concentration, and the date accumulation started.
-
Do not use abbreviations or chemical formulas.
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and under the control of laboratory personnel.
-
The SAA should be located at or near the point of generation.
-
Ensure secondary containment is used for liquid waste to capture any potential leaks.
-
-
Request for Pickup:
-
Once a waste container is full or has reached the storage time limit set by your institution, submit a waste pickup request to your EHS department.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound disposed of, as required by your institution and regulatory agencies.
-
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling BI-1230
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of BI-1230, a potent inhibitor of the Hepatitis C Virus (HCV) NS3 protease. This document provides immediate access to critical safety protocols and operational plans to ensure a safe laboratory environment.
This compound, identified by CAS number 849022-32-8, is a significant compound in HCV research. While a closely related HCV NS3 Protease Inhibitor is classified as non-hazardous, it is imperative to handle all research chemicals with a high degree of caution.[1] Adherence to the following guidelines will minimize risk and ensure the integrity of your research.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is mandatory when handling this compound to prevent skin and eye contact.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear standard laboratory nitrile gloves. Change gloves frequently, especially if contact with the compound is suspected. |
| Eye Protection | Safety Glasses with Side Shields | Essential to protect from splashes. |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat should be worn to protect from spills. |
Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring laboratory safety.
| Aspect | Guideline |
| Handling | - Avoid inhalation of any dust or aerosols.[1]- Prevent contact with skin and eyes.[1]- Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Storage | - Store in a tightly sealed container.[1]- Keep in a cool, dry, and well-ventilated place.[1]- Protect from direct sunlight and sources of ignition. |
Accidental Exposure and First Aid
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
While considered non-hazardous for transport, the disposal of this compound and its containers must adhere to institutional and local regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste through a licensed professional waste disposal service. |
| Contaminated Materials (e.g., gloves, pipette tips) | Collect in a designated, sealed waste container and dispose of as chemical waste. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines. |
Experimental Workflow: HCV NS3/4A Enzymatic Inhibition Assay
The following diagram outlines a typical workflow for an in vitro enzymatic assay to determine the inhibitory activity of this compound against the HCV NS3/4A protease.
Caption: Workflow for HCV NS3/4A Protease Inhibition Assay.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
